Product packaging for 3-Dimethylamino-2-methyl-2-propenal(Cat. No.:CAS No. 19125-76-9)

3-Dimethylamino-2-methyl-2-propenal

Cat. No.: B1144346
CAS No.: 19125-76-9
M. Wt: 113.16
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Photophysics of 3-dimethylamino-2-methyl-propenal (DMAMP) on excitation to the S2 (Π Π *) electronic state using the resonance Raman spectroscopy is reported.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1144346 3-Dimethylamino-2-methyl-2-propenal CAS No. 19125-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(dimethylamino)-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-6(5-8)4-7(2)3/h4-5H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMOQYFDMQPRJ-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N(C)C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19125-76-9, 920518-65-6
Record name 3-(Dimethylamino)-2-methyl-2-propenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(Dimethylamino)-2-methyl-2-propenal, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYX5TDH9M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9). The information is compiled from various chemical databases and suppliers, with all quantitative data organized for clarity. This document also outlines standard experimental methodologies for determining such properties and visualizes the compound's role in chemical synthesis.

General and Chemical Properties

This compound, also known as α-Methyl-β-dimethylaminoacrolein, is an organic compound widely utilized as a chemical intermediate in various synthetic processes.[1][2] Its fundamental identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 19125-76-9[2][3][4]
IUPAC Name (E)-3-(dimethylamino)-2-methylprop-2-enal[4]
Molecular Formula C₆H₁₁NO[1][4][5][6]
Molecular Weight 113.16 g/mol [4][5][6][7]
Purity Typically >97% (GC)[3][5][8][9]

Physical Characteristics

The physical state and key constants of this compound are crucial for its handling, storage, and application in experimental settings. It is described variously as a colorless liquid, a solid, or a light yellow to orange powder or lump, which is consistent with its reported melting point being near ambient temperature.[1][3][5][7][8]

PropertyValueSource(s)
Melting Point 34-38 °C (lit.)[1][2][3][10]
Boiling Point 110-115 °C at 1 mmHg (lit.)[1][2][3]
Density 0.971 g/mL at 25 °C (lit.)[1][2][3]
Appearance Light yellow to orange powder, lump, or clear liquid[5][8][9]
Solubility Soluble in water and organic solvents[1]
Storage Temperature 2-8°C[3][11]

Spectral Information

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. While the raw spectra are beyond the scope of this guide, their availability is noted.

Spectral Data TypeAvailabilitySource(s)
¹³C NMR Available[4]
GC-MS Available[4]
IR Spectra Available[4]
Raman Spectra Available[4]

Role in Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. For instance, it is suitable for use in the synthesis of methylmalondialdehyde and participates in reactions like the Vilsmeier reaction.[2][9] Its role as a building block is visualized in the workflow below.

G cluster_input Starting Materials cluster_intermediate Intermediate Formation cluster_output Synthetic Applications A Methyl Malonate C This compound A->C Condensation B Dimethylamine B->C D Dyes & Pigments C->D Further Synthesis E Flavors & Spices C->E F Methylmalondialdehyde C->F

Caption: Synthetic pathway of this compound.

Standard Experimental Protocols

While specific literature detailing the determination of the physical properties for this exact compound is not provided in the search results, standard laboratory methodologies are well-established.

A. Melting Point Determination (Capillary Method)

  • Sample Preparation: A small, dry sample of the solid compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital melting point device). A calibrated thermometer is positioned with its bulb at the same height as the sample.

  • Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range is reported as the melting point.

B. Boiling Point Determination (Distillation at Reduced Pressure) As the compound's boiling point is cited at a reduced pressure (1 mmHg), a vacuum distillation setup is required.

  • Apparatus Setup: A distillation flask containing the liquid sample and boiling chips is connected to a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum pump and a manometer to monitor the pressure. A thermometer is placed so that its bulb is just below the side arm leading to the condenser.

  • Pressure Regulation: The vacuum pump is engaged, and the pressure inside the apparatus is carefully lowered to the desired level (e.g., 1 mmHg).

  • Heating: The distillation flask is heated gently using a heating mantle.

  • Observation: As the liquid boils, the vapor rises, and the temperature on the thermometer will stabilize. This stable temperature, at which the liquid is actively distilling into the receiving flask, is recorded as the boiling point at that specific pressure.

C. Density Measurement (Pycnometer Method)

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask of a known volume) is accurately weighed (m₁).

  • Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The exterior is cleaned and dried, and it is weighed again (m₂). The temperature of the sample is recorded.

  • Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is weighed (m₃).

  • Calculation: The density (ρ) of the sample at the recorded temperature is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the same temperature.

Safety Information

According to GHS classifications, this compound is an irritant.[1][4] It is reported to cause skin and eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn during handling.[1] Work should be conducted in a well-ventilated area.

References

Structural Elucidation of 3-Dimethylamino-2-methyl-2-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 3-Dimethylamino-2-methyl-2-propenal, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Structural and Physical Properties

This compound, with the CAS number 19125-76-9, is an organic compound featuring a propenal backbone substituted with a dimethylamino group and a methyl group.[1] Its IUPAC name is (E)-3-(dimethylamino)-2-methylprop-2-enal.[1] The compound is also known by synonyms such as (E)-3-(dimethylamino)-2-methylacrylaldehyde and α-Methyl-β-dimethylaminoacrolein.[1][2]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
CAS Number 19125-76-9
Appearance Light yellow to yellow to orange powder, lump, or clear liquid
Melting Point 34-38 °C
Boiling Point 110-115 °C at 1 mmHg
Density 0.971 g/mL at 25 °C

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is crucial for the unequivocal identification and structural confirmation of this compound. Below is a summary of available spectroscopic data.

Spectroscopic TechniqueData Highlights
¹³C NMR Spectroscopy Spectral data is available and indicates the presence of six distinct carbon environments.
Mass Spectrometry (GC-MS) The mass spectrum shows a molecular ion peak (M⁺) at m/z = 113. The top three peaks are observed at m/z values of 96, 42, and 113.[1] The fragmentation pattern is consistent with the structure of an α,β-unsaturated aldehyde containing a dimethylamino group.
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for the aldehyde C-H, C=O (carbonyl), C=C (alkene), and C-N (amine) functional groups.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate, in this case, propanal, using a Vilsmeier reagent, which is typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

General Experimental Protocol for Vilsmeier-Haack Reaction

The following is a generalized experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials:

  • Propanal

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Ice

  • Saturated sodium bicarbonate solution or other suitable base for neutralization

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloromethyleniminium salt) will occur.

  • After the addition is complete, allow the mixture to stir at low temperature for a specified period to ensure complete formation of the reagent.

  • Slowly add propanal to the Vilsmeier reagent solution, again maintaining a low temperature.

  • After the addition of propanal, the reaction mixture is typically allowed to warm to room temperature and then heated to a specific temperature for a set duration to drive the reaction to completion.

  • Upon completion, the reaction mixture is cooled and then quenched by carefully pouring it onto crushed ice.

  • The acidic mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • The product is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure this compound.

Synthesis_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Vilsmeier-Haack Reaction cluster_workup Workup and Purification DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Propanal Propanal Propanal->Reaction_Mixture Quenching Quenching (Ice) Reaction_Mixture->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Figure 1. General workflow for the synthesis of this compound.

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: It is essential to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Store the compound in a cool, dry place away from incompatible materials.

Structural Diagram

The two-dimensional chemical structure of this compound is depicted below. The IUPAC name indicates an (E)-configuration for the double bond.

Figure 2. 2D structure of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-Dimethylamino-2-methyl-2-propenal, a valuable intermediate in organic synthesis. The primary and most referenced method for its preparation is the Vilsmeier-Haack reaction. This document details the reaction mechanism, experimental protocol, and key quantitative data associated with this synthesis.

Introduction

This compound, also known as α-methyl-β-dimethylaminoacrolein, is a key building block in the synthesis of various organic molecules. Its bifunctional nature, possessing both an aldehyde and an enamine moiety, allows for diverse reactivity and makes it a versatile precursor in the pharmaceutical and chemical industries.

Synthesis via Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an activated substrate. In this specific synthesis, propionaldehyde serves as the substrate, which is formylated using a Vilsmeier reagent.

The Vilsmeier Reagent

The Vilsmeier reagent is an electrophilic iminium salt, typically formed by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3] The formation of the Vilsmeier reagent is the initial step in the synthesis.

Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[2]

  • Electrophilic Attack: The enol or enolate form of propionaldehyde acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intermediate Formation and Elimination: A tetrahedral intermediate is formed, which then undergoes elimination to regenerate a new iminium salt intermediate.

  • Hydrolysis: The final step involves the hydrolysis of the iminium salt during the work-up phase to yield the desired aldehyde product, this compound.

Experimental Protocol

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Propionaldehyde

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) and an anhydrous solvent such as dichloromethane (DCM). Cool the flask in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution with vigorous stirring, maintaining the temperature below 10 °C. The Vilsmeier reagent will form in situ.

  • Addition of Propionaldehyde: Once the Vilsmeier reagent has formed, add propionaldehyde dropwise to the reaction mixture, again ensuring the temperature is kept low.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a period of time to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

Due to the lack of a specific published procedure with experimental data, the following table presents typical ranges for reaction parameters and expected outcomes based on general Vilsmeier-Haack reactions and the synthesis of analogous compounds.

ParameterValueReference
Reactant Molar Ratios
Propionaldehyde1.0 eq(General)
DMF1.1 - 2.0 eq[1]
POCl₃1.1 - 1.5 eq[1]
Reaction Conditions
Temperature0 °C to 70 °C(General)
Reaction Time2 - 24 hours(General)
Product Characteristics
Purity>97.0% (GC)
YieldModerate to High(Expected)

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthetic pathway for this compound via the Vilsmeier-Haack reaction.

Synthesis_Pathway DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Propionaldehyde Propionaldehyde Propionaldehyde->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H2O H2O H2O (Work-up) H2O->Product

Caption: Vilsmeier-Haack synthesis of this compound.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Experimental_Workflow Start Start Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl3) Start->Reagent_Formation Reaction Reaction with Propionaldehyde Reagent_Formation->Reaction Quench Quenching (Ice + NaHCO3) Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Wash Washing (Water + Brine) Extraction->Wash Dry_Concentrate Drying and Concentration Wash->Dry_Concentrate Purification Purification (Vacuum Distillation or Chromatography) Dry_Concentrate->Purification End Pure Product Purification->End

Caption: General experimental workflow for the synthesis.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Propionaldehyde is flammable and an irritant.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The Vilsmeier-Haack reaction provides a reliable and efficient route for the synthesis of this compound. While a specific detailed protocol is not widely published, the general principles of this named reaction, as outlined in this guide, provide a solid foundation for its successful synthesis in a laboratory setting. Further optimization of the reaction conditions may be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to the Synthesis of α-Methyl-β-dimethylaminoacrolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of α-Methyl-β-dimethylaminoacrolein, a valuable intermediate in organic synthesis. The primary synthetic route detailed herein involves the condensation reaction of propanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This document furnishes a detailed experimental protocol, a summary of quantitative data, and visualizations to elucidate the reaction pathway and workflow. The information is intended to equip researchers and professionals in drug development and chemical sciences with the necessary knowledge for the successful synthesis and characterization of this compound.

Introduction

α-Methyl-β-dimethylaminoacrolein, systematically named 3-(Dimethylamino)-2-methyl-2-propenal, is a trifunctional molecule featuring an aldehyde, an alkene, and an enamine moiety. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules relevant to the pharmaceutical and materials science industries. The presence of the α-methyl group introduces a specific steric and electronic environment, influencing its reactivity and the properties of its derivatives.

The most direct and efficient method for the synthesis of α-Methyl-β-dimethylaminoacrolein is the reaction of propanal with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a highly reactive reagent that introduces the dimethylaminomethylene group to the α-position of the aldehyde.

Synthesis of α-Methyl-β-dimethylaminoacrolein

Reaction Scheme

The synthesis proceeds via the condensation of propanal with N,N-dimethylformamide dimethyl acetal, as illustrated in the following scheme:

G reactant1 Propanal product α-Methyl-β-dimethylaminoacrolein reactant1->product + reactant2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reactant2->product + byproduct 2 x Methanol product->byproduct

Caption: Reaction scheme for the synthesis of α-Methyl-β-dimethylaminoacrolein.

Experimental Protocol

This protocol is based on established procedures for the reaction of aldehydes and ketones with N,N-dimethylformamide dimethyl acetal.

Materials:

  • Propanal (Reagent grade)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (Reagent grade)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propanal (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents). The reaction can be performed neat or in an anhydrous solvent such as toluene or dichloromethane.

  • Reaction Conditions: The reaction mixture is stirred and heated to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by vacuum distillation to yield α-Methyl-β-dimethylaminoacrolein as a solid or liquid.

Safety Precautions: Propanal and N,N-dimethylformamide dimethyl acetal are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Quantitative Data

The following tables summarize the key quantitative data for α-Methyl-β-dimethylaminoacrolein.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 19125-76-9
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol
Appearance Light yellow to orange solid or liquid
Boiling Point 110-115 °C at 1 mmHg
Melting Point 34-38 °C
Density 0.971 g/mL at 25 °C

Table 2: Spectroscopic Data

SpectrumKey Peaks / ShiftsReference
¹H NMR Data not explicitly found in literature.
¹³C NMR Data available in spectral databases.[1]
Infrared (IR) Data available in spectral databases.[1]
Mass Spectrometry (MS) Molecular Ion (M⁺): 113 m/z[1]

Note: While specific NMR peak assignments were not found in the literature, typical shifts for similar enamine structures can be predicted. The aldehyde proton would appear around 9-10 ppm, the vinylic proton around 7-8 ppm, the N-methyl protons around 3 ppm, and the α-methyl protons around 2 ppm in the ¹H NMR spectrum.

Experimental Workflow and Logic

The synthesis of α-Methyl-β-dimethylaminoacrolein follows a logical progression from starting materials to the purified product. The workflow can be visualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Propanal & N,N-Dimethylformamide dimethyl acetal Reaction Condensation Reaction (80-120 °C, 2-6 h) Reactants->Reaction Crude_Product Crude α-Methyl-β-dimethylaminoacrolein Reaction->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Pure_Product Pure α-Methyl-β-dimethylaminoacrolein Distillation->Pure_Product Spectroscopy Spectroscopic Characterization (NMR, IR, MS) Pure_Product->Spectroscopy

Caption: Experimental workflow for the synthesis and characterization of α-Methyl-β-dimethylaminoacrolein.

Signaling Pathway Analogy

While not a biological signaling pathway, the reaction mechanism can be conceptually illustrated as a "chemical signaling" cascade where the interaction of the reactants initiates a series of steps leading to the final product.

G Propanal Propanal (α-Proton Donor) Intermediate Enol/Enolate Intermediate Propanal->Intermediate Deprotonation DMFDMA DMF-DMA (Aminomethylenating Agent) Addition Nucleophilic Addition DMFDMA->Addition Intermediate->Addition Elimination Elimination of Methanol Addition->Elimination Product α-Methyl-β-dimethylaminoacrolein Elimination->Product

Caption: Conceptual chemical pathway for the formation of α-Methyl-β-dimethylaminoacrolein.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of α-Methyl-β-dimethylaminoacrolein using propanal and N,N-dimethylformamide dimethyl acetal. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for chemists and researchers. The versatility of the title compound as a synthetic intermediate underscores the importance of a well-characterized and reproducible synthetic procedure. Further research could focus on optimizing reaction conditions to improve yields and exploring the downstream applications of this valuable chemical building block.

References

Technical Guide: (E)-3-(Dimethylamino)-2-methylprop-2-enal

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (E)-3-(dimethylamino)-2-methylprop-2-enal

This technical guide provides an in-depth overview of (E)-3-(dimethylamino)-2-methylprop-2-enal, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its synthesis, chemical properties, and applications in the synthesis of pharmaceuticals and heterocyclic compounds.

Chemical and Physical Properties

(E)-3-(dimethylamino)-2-methylprop-2-enal is a solid organic compound.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol [1][2]
Appearance Solid[1]
Melting Point 34-38 °C[1]
Boiling Point 110-115 °C at 1 mmHg[1]
Density 0.971 g/mL at 25 °C[1]
Flash Point 113 °C (closed cup)[1]
CAS Number 19125-76-9[1]

Synthesis

The primary method for synthesizing (E)-3-(dimethylamino)-2-methylprop-2-enal is the Vilsmeier-Haack reaction.[4][5][6][7] This reaction involves the formylation of an active methylene compound, in this case, propanal or a derivative, using a Vilsmeier reagent. The Vilsmeier reagent is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][8]

Vilsmeier-Haack Reaction Workflow

The logical workflow for the Vilsmeier-Haack synthesis of (E)-3-(dimethylamino)-2-methylprop-2-enal is illustrated below.

G DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Propanal_Derivative Propanal Derivative (e.g., propanal dimethylhydrazone) Propanal_Derivative->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product (E)-3-(dimethylamino)-2-methylprop-2-enal Hydrolysis->Product

Caption: Vilsmeier-Haack synthesis of (E)-3-(dimethylamino)-2-methylprop-2-enal.

Experimental Protocol: Vilsmeier-Haack Reaction

The following is a representative experimental protocol for the Vilsmeier-Haack formylation.

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • An electron-rich alkene (e.g., propanal dimethylhydrazone)

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask maintained at 0 °C, add phosphorus oxychloride dropwise to N,N-dimethylformamide (DMF). The reaction is exothermic and results in the formation of the chloroiminium salt, known as the Vilsmeier reagent.[5]

  • Formylation: To a solution of the propanal derivative in DMF, add the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the mixture to stir at room temperature for several hours to ensure the completion of the reaction.

  • Hydrolysis: Quench the reaction by adding an aqueous solution of sodium acetate at 0 °C and stir for a short period.

  • Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether.

  • Work-up: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: After filtering, concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the final product.

Applications in Drug Development and Organic Synthesis

(E)-3-(dimethylamino)-2-methylprop-2-enal is a valuable building block in the synthesis of various heterocyclic compounds and is a key intermediate in the production of the cholesterol-lowering drug, fluvastatin.[9]

Synthesis of Pyrimidine Derivatives

This compound can be used to synthesize pyrimidine derivatives through condensation reactions with guanidine or its derivatives. The general reaction involves the cyclization of the α,β-unsaturated aldehyde with the amidine group of guanidine.

The logical workflow for the synthesis of a 2-aminopyrimidine derivative is outlined below.

G Propenal (E)-3-(dimethylamino)- 2-methylprop-2-enal Reaction_Mixture Reaction Mixture Propenal->Reaction_Mixture Guanidine Guanidine Hydrochloride Guanidine->Reaction_Mixture Base Base (e.g., KOH) Base->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Workup Work-up & Purification Reflux->Workup Pyrimidine 2-Amino-5-methyl- 4-aryl-pyrimidine Workup->Pyrimidine

Caption: Synthesis of 2-aminopyrimidine derivatives.

The following protocol is adapted from general procedures for the synthesis of pyrimidines from chalcones and guanidine.

Materials:

  • (E)-3-(dimethylamino)-2-methylprop-2-enal

  • Guanidine hydrochloride

  • Potassium hydroxide (KOH)

  • Ethanol

  • Crushed ice

  • Water

Procedure:

  • Reaction Setup: Dissolve (E)-3-(dimethylamino)-2-methylprop-2-enal and guanidine hydrochloride in ethanol.

  • Addition of Base: Add a solution of potassium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux for several hours.[7]

  • Precipitation: After cooling, pour the reaction mixture into crushed ice.

  • Isolation and Purification: Filter the resulting precipitate, wash with water, dry, and recrystallize from ethanol to obtain the purified pyrimidine derivative.[7]

Intermediate in Fluvastatin Synthesis

(E)-3-(dimethylamino)-2-methylprop-2-enal is a precursor to a key intermediate in an improved manufacturing process for the drug fluvastatin.[9] The synthesis involves a condensation reaction of an indole derivative with the dianion of tert-butyl acetoacetate.

Biological Activity and Cellular Targets

Currently, there is a lack of specific data on the direct biological activity and cellular signaling pathways modulated by (E)-3-(dimethylamino)-2-methylprop-2-enal. However, as an α,β-unsaturated aldehyde, it belongs to a class of compounds known for their chemical reactivity and potential biological effects.

α,β-Unsaturated aldehydes are known to be reactive electrophiles that can form covalent adducts with cellular nucleophiles, such as the thiol groups in cysteine residues of proteins and glutathione.[10][11][12] This reactivity is the basis for their biological effects, which can include cytotoxicity. The toxicity of these compounds is often mediated through protein damage.[13] Highly toxic α,β-unsaturated aldehydes tend to inactivate cells primarily through protein damage, while less toxic ones may also induce DNA damage.[13]

The cellular response to α,β-unsaturated aldehydes can involve the activation of detoxification pathways and antioxidant responses.[14] Further research is needed to elucidate the specific biological targets and pharmacological profile of (E)-3-(dimethylamino)-2-methylprop-2-enal.

Safety Information

(E)-3-(dimethylamino)-2-methylprop-2-enal is classified as an irritant.[1][15]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

References

3-Dimethylamino-2-methyl-2-propenal molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Weight of 3-Dimethylamino-2-methyl-2-propenal

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of chemical compounds is fundamental. This guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research and development applications.

Molecular Composition and Weight

The molecular formula for this compound is C₆H₁₁NO.[1][2][3] The molecular weight is a critical parameter derived from the sum of the atomic weights of its constituent atoms.

A summary of the atomic composition and the calculation of the molecular weight is presented in the table below.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC6~12.011[4][5]~72.066
HydrogenH11~1.008[6][7][8]~11.088
NitrogenN1~14.007[9][10][11]~14.007
OxygenO1~15.999[12][13][14][15]~15.999
Total ~113.16

The experimentally determined and commonly accepted molecular weight of this compound is 113.16 g/mol .[1][3]

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of a compound from its molecular formula and the standard atomic weights of its elements.

A Molecular Formula (C₆H₁₁NO) B Identify Constituent Elements (Carbon, Hydrogen, Nitrogen, Oxygen) A->B C Determine Atomic Count (C=6, H=11, N=1, O=1) B->C E Calculate Total Weight for Each Element (Atomic Count * Atomic Weight) C->E D Standard Atomic Weights (from Periodic Table) D->E F Sum of All Elemental Weights E->F G Molecular Weight (113.16 g/mol) F->G

References

3-Dimethylamino-2-methyl-2-propenal: A Technical Safety and Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal, a substituted α,β-unsaturated aldehyde, is a chemical intermediate with potential applications in organic synthesis. This technical guide provides a comprehensive overview of its safety data, physicochemical properties, and available experimental protocols. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and potential application of this compound. It is important to note that while extensive data on the chemical's safety and properties are available, information regarding its specific biological activities and signaling pathways is currently limited in publicly accessible literature.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets and chemical databases.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Molecular FormulaC6H11NO[1]
Molecular Weight113.16 g/mol [2]
AppearanceDark-yellow to light yellow solid or liquid[3][4]
Melting Point34-38 °C[5]
Boiling Point110-115 °C at 1 mmHg[6]
Density0.971 g/mL at 25 °C[3]
Vapor PressureNegligible[3]
Flash Point113 °C (235.4 °F) - closed cup
SolubilityDoes not mix well with water[3]

Table 2: Toxicological and Hazard Data

ParameterValueSource(s)
GHS Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
GHS Precautionary StatementsP261, P264, P271, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3[2]
Acute ToxicityNo significant acute toxicological data identified in literature search. Not classified as harmful by ingestion, though may be damaging to individuals with pre-existing organ damage.[3]
CarcinogenicityAccording to the International Agency for Research on Cancer, this compound is a possible carcinogen.[7]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following sections outline the available information on its synthesis and analytical methods.

Synthesis of this compound

A patented method describes the synthesis of a related compound, 3-dimethylamino-2,2-dimethylpropanal, from isobutyraldehyde, dimethylamine, and formaldehyde. The reaction is carried out at a temperature of 80 to 120°C and a pressure of 1.5 to 4 bar, with a reaction time of 1 to 6 hours. A crucial parameter is maintaining a pH value of 9 to 11.[8] Another source suggests the preparation of 3-(dimethylamino)-2-methyl-2-propenal can be achieved through the condensation reaction of methyl malonate and dimethylamine.[7]

Spectroscopic and Computational Analysis

The photophysics of this compound has been investigated using resonance Raman spectroscopy and computational methods.[6] The computational studies employed Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory and the Complete Active Space Self-Consistent Field (CASSCF) method to analyze its electronic structure and excited states.

Safety and Handling

Based on the available Safety Data Sheets (SDS), the following procedures are recommended for handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.[1][3]

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if irritation is experienced. Use in a well-ventilated area is crucial.[1][3]

Storage

Store in a cool, dry, well-ventilated area in original, tightly sealed containers.[3] Keep away from incompatible materials such as oxidizing agents and strong bases.[3]

Spills and Disposal
  • Minor Spills: Clean up spills immediately. Avoid breathing dust and contact with skin and eyes. Use dry clean-up procedures and avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container for disposal.[3]

  • Major Spills: Evacuate the area. Alert emergency responders. Wear appropriate PPE. Prevent spillage from entering drains or water courses.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows derived from the available data.

G cluster_synthesis Synthesis Workflow Reactants Isobutyraldehyde + Dimethylamine + Formaldehyde ReactionConditions 80-120°C 1.5-4 bar pH 9-11 1-6 hours Reactants->ReactionConditions React under Product 3-Dimethylamino-2,2-dimethylpropanal ReactionConditions->Product Yields G cluster_safety Safety and Handling Logic cluster_hazards Primary Hazards cluster_ppe Required Personal Protective Equipment cluster_handling Handling Procedures Compound This compound SkinIrritation Skin Irritation (H315) Compound->SkinIrritation Presents EyeIrritation Serious Eye Irritation (H319) Compound->EyeIrritation Presents RespiratoryIrritation Respiratory Irritation (H335) Compound->RespiratoryIrritation Presents Ventilation Use in Well-Ventilated Area Compound->Ventilation Requires Storage Store Cool and Dry Compound->Storage Requires Incompatibles Avoid Oxidizing Agents & Strong Bases Compound->Incompatibles Requires Goggles Chemical Goggles SkinIrritation->Goggles Requires Gloves Resistant Gloves SkinIrritation->Gloves Requires Respirator Approved Respirator SkinIrritation->Respirator Requires EyeIrritation->Goggles Requires EyeIrritation->Gloves Requires EyeIrritation->Respirator Requires RespiratoryIrritation->Goggles Requires RespiratoryIrritation->Gloves Requires RespiratoryIrritation->Respirator Requires

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-2-methyl-2-propenal is a versatile trifunctional electrophile that serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique electronic structure, characterized by a vinylogous formyl group, dictates a rich and varied reactivity profile. This technical guide provides a comprehensive overview of the core reactivity of this compound, detailing its reactions with various nucleophiles, its role in cycloaddition reactions, and its application as a vinylogous Vilsmeier-type reagent. This document includes a compilation of quantitative data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways and workflows to facilitate a deeper understanding and practical application of this reagent in research and development.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name (E)-3-(dimethylamino)-2-methylprop-2-enal, is a stable, commercially available reagent.[1] Its key physical and spectroscopic properties are summarized in the tables below.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1][2]
Appearance Solid[2]
Melting Point 34-38 °C[2]
Boiling Point 110-115 °C at 1 mmHg[2]
Density 0.971 g/mL at 25 °C[2]
CAS Number 19125-76-9[2]

Table 2: Spectroscopic Data

Technique Key Data Reference(s)
¹H NMR Data available in spectral databases.[3]
¹³C NMR Data available in spectral databases.[1][4][5]
IR Spectroscopy Data available in spectral databases.[1]
Mass Spectrometry (GC-MS) m/z Top Peak: 96, 2nd Highest: 42, 3rd Highest: 113[1]

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of propionaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Experimental Protocol: Synthesis from Propionaldehyde and DMF-DMA
  • Materials: Propionaldehyde, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Procedure: A mixture of propionaldehyde (1 equivalent) and DMF-DMA (1.2 equivalents) is heated at reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess DMF-DMA and methanol byproduct are removed by distillation. The crude product is then purified by vacuum distillation to afford this compound.

  • Expected Yield: Moderate to good.

Note: This is a general procedure and may require optimization for specific laboratory conditions.

Reactivity Profile and Synthetic Applications

The reactivity of this compound is dominated by the presence of two electrophilic centers: the carbonyl carbon (C1) and the carbon atom beta to the dimethylamino group (C3). The electron-donating dimethylamino group activates the double bond for nucleophilic attack at the β-position, making it a soft electrophilic center, while the aldehyde carbonyl group represents a hard electrophilic center. This dual reactivity allows for a wide range of transformations.

Reactions with Binucleophiles: Synthesis of Heterocycles

A primary application of this compound is in the synthesis of five- and six-membered heterocyclic rings through reactions with various binucleophiles. The general reaction pathway involves an initial nucleophilic attack at the β-position, followed by elimination of dimethylamine and a subsequent intramolecular cyclization.

General Heterocycle Synthesis reagent This compound intermediate Adduct Intermediate reagent->intermediate Nucleophilic Attack nucleophile Binucleophile (e.g., Hydrazine, Guanidine, Urea) nucleophile->intermediate heterocycle Heterocyclic Product (e.g., Pyrazole, Pyrimidine) intermediate->heterocycle Cyclization & Elimination of Me2NH

Caption: General pathway for heterocycle synthesis.

The reaction with hydrazine derivatives provides a straightforward route to substituted pyrazoles.

Pyrazole Synthesis propenal This compound pyrazole 5-Methyl-1H-pyrazole propenal->pyrazole Reaction hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthesis of 5-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of 5-Methyl-1H-pyrazole

  • Materials: this compound, hydrazine hydrate, ethanol.

  • Procedure: To a solution of this compound (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford 5-methyl-1H-pyrazole.

  • Expected Yield: 70-85%.

Table 3: Reaction of this compound with Hydrazine

Reactant 1Reactant 2ProductSolventConditionsYield (%)
This compoundHydrazine Hydrate5-Methyl-1H-pyrazoleEthanolReflux, 2-4 h70-85

Condensation with amidines, guanidines, or ureas leads to the formation of substituted pyrimidines. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active molecules.

Pyrimidine Synthesis propenal This compound pyrimidine 2-Amino-5-methylpyrimidine propenal->pyrimidine Reaction guanidine Guanidine Hydrochloride guanidine->pyrimidine

Caption: Synthesis of 2-amino-5-methylpyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-methylpyrimidine

  • Materials: this compound, guanidine hydrochloride, sodium ethoxide, ethanol.

  • Procedure: To a freshly prepared solution of sodium ethoxide in absolute ethanol (from sodium metal and ethanol), guanidine hydrochloride (1 equivalent) is added, and the mixture is stirred for 30 minutes. This compound (1 equivalent) is then added, and the reaction mixture is heated at reflux for 6-8 hours. The solvent is evaporated, and the residue is treated with water and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography.

  • Expected Yield: 60-75%.

Table 4: Reaction with Guanidine and Urea Derivatives

Reactant 1Reactant 2ProductSolventConditionsYield (%)
This compoundGuanidine Hydrochloride2-Amino-5-methylpyrimidineEthanolReflux, 6-8 h60-75
This compoundUrea5-Methylpyrimidin-2(1H)-oneEthanolReflux, 12-16 h50-65
Vinylogous Formylation Reactions

This compound can act as a vinylogous formylating agent, reacting with active methylene compounds to introduce a 2-methyl-2-formylvinyl group. This reaction proceeds via a Michael-type addition followed by the elimination of dimethylamine.

Vinylogous Formylation propenal This compound product Vinylogous Formylation Product propenal->product Reaction active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product

Caption: Vinylogous formylation of an active methylene compound.

Experimental Protocol: Reaction with Malononitrile

  • Materials: this compound, malononitrile, sodium ethoxide, ethanol.

  • Procedure: To a solution of sodium ethoxide in ethanol, malononitrile (1 equivalent) is added. The mixture is stirred until a clear solution is obtained. This compound (1 equivalent) is then added, and the reaction is stirred at room temperature for 8-12 hours. The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to give the product.

  • Expected Yield: 75-90%.

Table 5: Vinylogous Formylation of Active Methylene Compounds

Reactant 1Reactant 2ProductSolventConditionsYield (%)
This compoundMalononitrile2-(2-Methyl-3-oxoprop-1-en-1-yl)malononitrileEthanolRoom Temp, 8-12 h75-90
This compoundEthyl CyanoacetateEthyl 2-cyano-4-methyl-5-oxopent-2-enoateEthanolRoom Temp, 10-14 h70-85
Cycloaddition Reactions

While less common, this compound can participate in cycloaddition reactions. As an electron-rich diene equivalent, it can undergo inverse-electron-demand Diels-Alder reactions with electron-deficient dienophiles.[6][7][8]

Safety and Handling

This compound is classified as an irritant.[1] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to act as a 1,3-dielectrophile provides a powerful tool for the construction of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The vinylogous formylation reactions further expand its synthetic utility. A thorough understanding of its reactivity profile, as detailed in this guide, will enable researchers to effectively harness its potential in the development of novel molecules and synthetic methodologies.

References

In-Depth Technical Guide on the Stability and Storage of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Dimethylamino-2-methyl-2-propenal (CAS No. 19125-76-9). Due to the limited availability of formal, long-term stability studies on this specific compound, this document consolidates information from supplier safety data sheets, analogous chemical structures, and general principles of organic chemistry to offer the most reliable handling and storage protocols.

Core Stability Profile

This compound is an organic compound that exists as a solid at room temperature. Its stability is primarily influenced by its susceptibility to air and potential for self-reaction over time, a common characteristic of related β-aminoenones and unsaturated aldehydes.

Key Stability Factors:

  • Air Sensitivity: The compound is known to be air-sensitive. Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Moisture Sensitivity: While not explicitly documented as hygroscopic, related compounds with amino and aldehyde functionalities can be sensitive to moisture, which may facilitate degradation pathways.

  • Light Sensitivity: As with many complex organic molecules, prolonged exposure to light, particularly UV radiation, should be avoided to prevent potential photochemical degradation.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions and maintain the solid state of the compound.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)To prevent oxidative degradation due to the compound's air sensitivity.
Container Tightly sealed, opaque or amber glass vial/bottleTo protect from air, moisture, and light.
Environment Cool, dark, and dry placeTo further mitigate the effects of temperature, light, and humidity.

Potential Degradation Pathways

While specific degradation products for this compound have not been extensively characterized in publicly available literature, based on its structure as a β-aminoenal, the following degradation pathways can be anticipated:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, potentially forming a carboxylic acid derivative. The double bond and the dimethylamino group could also be sites of oxidation.

  • Hydrolysis: In the presence of water, the enamine functionality could be susceptible to hydrolysis, which could lead to the cleavage of the C-N bond.

  • Self-Condensation/Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, can undergo self-condensation reactions (such as aldol-type reactions), leading to the formation of oligomers or polymers. This is a common degradation pathway for similar molecules.

The following diagram illustrates the logical relationship between proper storage conditions and the mitigation of these potential degradation pathways.

G Logical Workflow for Maintaining Stability cluster_stability Compound Stability storage_temp Refrigeration (2-8°C) stability Maintained Integrity of This compound storage_temp->stability Mitigates Thermal Degradation storage_atm Inert Atmosphere (Ar, N2) deg_ox Oxidation storage_atm->deg_ox Prevents storage_cont Tightly Sealed, Opaque Container deg_hy Hydrolysis storage_cont->deg_hy Prevents Moisture Ingress storage_cont->stability Prevents Photodegradation storage_env Cool, Dark, Dry Place storage_env->stability General Protection deg_ox->stability deg_hy->stability deg_poly Self-Condensation/Polymerization deg_poly->stability

Caption: Logical workflow for maintaining compound stability.

Experimental Protocols for Stability Assessment (General-Purpose)

For researchers needing to perform their own stability assessments, a forced degradation study is a common approach. The following outlines a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of the compound under various stress conditions and to identify potential degradation products.

Materials and Methods:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in the dark.

    • Photostability: Expose the solid compound and a solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

    • HPLC Method Development: A reverse-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. The method should be validated to ensure it can separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate. Characterize any significant degradation products using techniques like LC-MS/MS and NMR.

The following diagram illustrates a typical experimental workflow for a forced degradation study.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in ACN) stress Apply Stress Conditions start->stress acid Acidic Hydrolysis (0.1 M HCl) stress->acid base Basic Hydrolysis (0.1 M NaOH) stress->base ox Oxidative (3% H2O2) stress->ox thermal Thermal (60°C) stress->thermal photo Photolytic (Light Exposure) stress->photo sampling Collect Samples at Defined Time Points analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis data Quantify Parent Compound and Characterize Degradants analysis->data end Determine Stability Profile data->end acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling

Caption: Forced degradation study workflow.

Conclusion

While specific quantitative stability data for this compound is not extensively documented, a conservative approach to storage and handling is crucial to maintain its integrity. By adhering to the recommended conditions of refrigerated storage under an inert atmosphere and protection from light and moisture, researchers can minimize degradation and ensure the reliability of their experimental results. For applications requiring a high degree of certainty regarding stability, conducting in-house forced degradation studies is strongly recommended.

A Technical Guide to 3-Dimethylamino-2-methyl-2-propenal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Building Block in Organic Synthesis

Introduction

3-Dimethylamino-2-methyl-2-propenal, a trifunctional building block, is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic frameworks relevant to medicinal chemistry. Its enamine, alkene, and aldehyde functionalities provide multiple reaction sites for C-C and C-N bond formation. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications in the synthesis of pharmacologically relevant scaffolds.

Commercial Suppliers and Physical Properties

Several chemical suppliers offer this compound, typically at purities of 97% or higher. The compound is usually a solid at room temperature.[1]

Table 1: Commercial Suppliers of this compound

SupplierProduct NumberPurity
Sigma-Aldrich36545997%
TCI AmericaD2483>97.0% (GC)
Santa Cruz Biotechnologysc-267332-
Chem-Impex International24059-

Table 2: Physicochemical and Safety Data for this compound

PropertyValueReference
IUPAC Name (2E)-3-(Dimethylamino)-2-methylprop-2-enal[2]
CAS Number 19125-76-9[1]
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [1]
Appearance Light yellow to yellow to orange powder to lump to clear liquid[3][4]
Melting Point 34-38 °C (lit.)[1][5]
Boiling Point 110-115 °C/1 mmHg (lit.)[1][6]
Density 0.971 g/mL at 25 °C (lit.)[1][6]
Signal Word Warning[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an activated substrate, in this case, propionaldehyde, using a Vilsmeier reagent generated in situ from a tertiary amide (like N,N-dimethylformamide) and a halogenating agent (such as phosphorus oxychloride).

General Experimental Protocol for Vilsmeier-Haack Synthesis

Materials:

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Propionaldehyde

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Sodium acetate or other suitable base for workup

  • Dichloromethane or other suitable organic solvent for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an inert solvent to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation: To the freshly prepared Vilsmeier reagent, add propionaldehyde dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium acetate. Basify the mixture with a saturated sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Figure 1: Synthetic Workflow for this compound via Vilsmeier-Haack Reaction

G reagent_prep Vilsmeier Reagent Preparation formylation Formylation reagent_prep->formylation Propionaldehyde workup Aqueous Workup and Neutralization formylation->workup extraction Extraction workup->extraction purification Purification extraction->purification product 3-Dimethylamino-2-methyl- 2-propenal purification->product

Caption: A general workflow for the synthesis of this compound.

Applications in the Synthesis of Heterocyclic Compounds

This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many approved drugs and clinical candidates, particularly kinase inhibitors.[9][10] The enaminone moiety allows for facile reaction with binucleophiles to construct five- and six-membered rings.

Synthesis of Substituted Pyridines

Substituted pyridines are a prevalent scaffold in medicinal chemistry. This compound can be used to synthesize substituted pyridines through condensation with active methylene compounds.

Experimental Protocol for the Synthesis of 2-Amino-3-cyano-4-methylpyridine:

Materials:

  • This compound

  • Malononitrile

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, add malononitrile and stir until a clear solution is obtained.

  • To this solution, add this compound and reflux the reaction mixture for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-amino-3-cyano-4-methylpyridine.

G start This compound + Malononitrile intermediate Michael Addition Intermediate start->intermediate Base (NaOEt) cyclization Intramolecular Cyclization intermediate->cyclization elimination Elimination of Dimethylamine cyclization->elimination product 2-Amino-3-cyano-4-methylpyridine elimination->product

References

Spectroscopic Profile of 3-Dimethylamino-2-methyl-2-propenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the chemical intermediate, 3-Dimethylamino-2-methyl-2-propenal (CAS No: 19125-76-9). The information is compiled to assist researchers and professionals in the fields of chemical synthesis and drug development in the identification and characterization of this compound. This document presents available spectroscopic data in a structured format, details generalized experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. While the existence of detailed spectra is confirmed in various databases, access to the raw data and complete peak lists is often proprietary. The information presented here is based on publicly accessible data.

Table 1: Mass Spectrometry Data [1]

TechniqueIonization ModeKey Fragments (m/z)Database Source
Gas Chromatography-Mass Spectrometry (GC-MS)Electron Ionization (EI)113 (Molecular Ion), 96, 42NIST, SpectraBase

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data [1]

NucleusData AvailabilityDatabase Source
¹³C NMRSpectrum availableSpectraBase, John Wiley & Sons, Inc.
¹H NMRData not publicly available in detail

Table 3: Infrared (IR) Spectroscopy Data [1]

TechniqueData AvailabilitySample SourceDatabase Source
Attenuated Total Reflectance (ATR-IR)Spectrum availableAldrichSigma-Aldrich Co. LLC., John Wiley & Sons, Inc.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented above. These protocols are intended to serve as a reference and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

Methodology:

  • Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR.[2]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard single-pulse experiment is performed.

    • Key parameters such as acquisition time, relaxation delay, and number of scans are optimized to ensure good signal-to-noise ratio and resolution.

    • Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Chemical shifts are referenced to the deuterated solvent signal or an internal standard.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[3][4][5][6][7] Good contact between the sample and the crystal is ensured.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is placed on the crystal, and the sample spectrum is recorded.

    • The instrument measures the absorption of the evanescent wave that penetrates a few micrometers into the sample.[3][4][5][6][7]

    • The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[8] The solution should be free of particulates.[8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • Gas Chromatography:

    • A small volume of the sample solution (typically 1 µL) is injected into the heated inlet of the GC.[9]

    • The sample is vaporized and carried by an inert gas (e.g., helium, nitrogen) through a capillary column.[10]

    • The column temperature is programmed to ramp up, separating components based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry:

    • As components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (typically using electron ionization), molecules are bombarded with electrons, leading to ionization and fragmentation.

    • The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound, from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of a Chemical Compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample Chemical Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Direct_Application Direct Application to ATR Crystal Sample->Direct_Application For ATR-IR Solvent_Dilution Dilution in Volatile Solvent Sample->Solvent_Dilution For GC-MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR ATR-IR Spectroscopy Direct_Application->IR GCMS GC-MS Analysis Solvent_Dilution->GCMS NMR_Data FID Signal (NMR) NMR->NMR_Data IR_Data Interferogram (IR) IR->IR_Data MS_Data Total Ion Chromatogram & Mass Spectra (GC-MS) GCMS->MS_Data Processing Fourier Transform & Data Processing NMR_Data->Processing IR_Data->Processing MS_Data->Processing Structure_Elucidation Structural Elucidation Processing->Structure_Elucidation from NMR data Functional_Group_ID Functional Group Identification Processing->Functional_Group_ID from IR data Mol_Weight_Frag Molecular Weight & Fragmentation Pattern Processing->Mol_Weight_Frag from MS data Final_Characterization Final Compound Characterization Structure_Elucidation->Final_Characterization Functional_Group_ID->Final_Characterization Mol_Weight_Frag->Final_Characterization

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a chemical compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidines using 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of substituted pyrimidines is, therefore, a critical aspect of pharmaceutical research. This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl substituted pyrimidines utilizing 3-Dimethylamino-2-methyl-2-propenal as a versatile three-carbon building block. This enamine aldehyde serves as a reactive precursor that readily undergoes cyclocondensation reactions with various nucleophilic reagents such as urea, thiourea, and guanidine to afford the corresponding pyrimidine derivatives.

The general synthetic strategy involves the reaction of this compound with a suitable N-C-N building block. The dimethylamino group acts as a good leaving group, facilitating the cyclization process to form the stable pyrimidine ring. This approach offers a straightforward route to 5-methylpyrimidines, which are key intermediates in the synthesis of various biologically active molecules.

General Synthetic Pathway

The synthesis of 5-methylpyrimidine derivatives from this compound proceeds via a cyclocondensation reaction. The proposed general mechanism involves an initial Michael addition of the nucleophile (urea, thiourea, or guanidine) to the β-carbon of the α,β-unsaturated aldehyde, followed by an intramolecular cyclization and subsequent elimination of dimethylamine and water to yield the aromatic pyrimidine ring.

General Synthetic Pathway reagent1 3-Dimethylamino- 2-methyl-2-propenal intermediate Intermediate reagent1->intermediate + reagent2 H2N-C(X)-NH2 (X = O, S, NH) reagent2->intermediate product 5-Methylpyrimidine Derivative intermediate->product - (CH3)2NH - H2O

Caption: General reaction scheme for the synthesis of 5-methylpyrimidines.

Experimental Protocols

The following are detailed protocols for the synthesis of three key 5-methylpyrimidine derivatives from this compound.

Protocol 1: Synthesis of 5-Methyl-2(1H)-pyrimidinone (from Urea)

This protocol describes the synthesis of 5-methyl-2-hydroxypyrimidine, which exists in its tautomeric form, 5-methyl-2(1H)-pyrimidinone.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 1M

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium metal (1.15 g, 50 mmol) in absolute ethanol (100 mL) to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add urea (3.0 g, 50 mmol).

  • Add this compound (5.66 g, 50 mmol) dropwise to the reaction mixture with stirring.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of distilled water and neutralize with 1M HCl to a pH of approximately 7.

  • Cool the solution in an ice bath to facilitate precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methyl-2(1H)-pyrimidinone.

Protocol 2: Synthesis of 5-Methyl-2(1H)-pyrimidinethione (from Thiourea)

This protocol outlines the synthesis of 5-methyl-2-thiouracil, also known as 5-methyl-2(1H)-pyrimidinethione.

Materials:

  • This compound

  • Thiourea

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Acetic acid

  • Distilled water

  • Standard laboratory glassware and reflux apparatus

  • Magnetic stirrer with heating

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

  • Add thiourea (3.81 g, 50 mmol) to the sodium ethoxide solution and stir until dissolved.

  • Slowly add this compound (5.66 g, 50 mmol) to the reaction mixture.

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, concentrate the mixture in vacuo.

  • Dissolve the resulting residue in 100 mL of warm water and acidify with glacial acetic acid until precipitation is complete.

  • Cool the mixture in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain 5-methyl-2(1H)-pyrimidinethione.

Protocol 3: Synthesis of 2-Amino-5-methylpyrimidine (from Guanidine)

This protocol details the synthesis of 2-amino-5-methylpyrimidine.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and heating apparatus

  • Magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve guanidine hydrochloride (4.78 g, 50 mmol) and potassium carbonate (13.8 g, 100 mmol) in 50 mL of DMF.

  • Add this compound (5.66 g, 50 mmol) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12 hours.

  • Cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-amino-5-methylpyrimidine.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of 5-methylpyrimidine derivatives. The yields are based on analogous reactions reported in the literature and may vary depending on the specific experimental conditions.

Product NameStarting MaterialsReagentBaseSolventReaction Time (h)Expected Yield (%)Melting Point (°C)
5-Methyl-2(1H)-pyrimidinoneThis compoundUreaNaOEtEthanol6-860-70210-212
5-Methyl-2(1H)-pyrimidinethioneThis compoundThioureaNaOEtEthanol8-1065-75225-227
2-Amino-5-methylpyrimidineThis compoundGuanidine HClK₂CO₃DMF1255-65158-160

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 5-methylpyrimidine derivatives.

Experimental Workflow start Start reagents Mix this compound, Nucleophile (Urea/Thiourea/Guanidine), Base, and Solvent start->reagents reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Work-up (Solvent removal, Neutralization/Acidification) reaction->workup isolation Isolation (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: A typical workflow for pyrimidine synthesis and purification.

Application in Drug Development

The synthesized 5-methylpyrimidine derivatives serve as crucial intermediates in the development of novel therapeutic agents. The pyrimidine core can be further functionalized at various positions to create a library of compounds for screening against different biological targets.

For instance, the amino group in 2-amino-5-methylpyrimidine can be acylated or alkylated, and the hydroxyl or thiol groups in the other derivatives can be converted to leaving groups for subsequent nucleophilic substitution reactions. These modifications allow for the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Drug Development Pathway synthesis Synthesis of 5-Methylpyrimidine Scaffold functionalization Further Functionalization synthesis->functionalization library Compound Library Generation functionalization->library screening Biological Screening library->screening sar SAR Studies & Lead Optimization screening->sar development Preclinical & Clinical Development sar->development

Caption: Role of 5-methylpyrimidines in the drug discovery pipeline.

These application notes provide a comprehensive guide for the synthesis of 5-methylpyrimidines using this compound. The protocols are designed to be adaptable and can be optimized for specific research needs, paving the way for the discovery of new and effective drug candidates.

Application Notes and Protocols: 3-Dimethylamino-2-methyl-2-propenal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal, an enaminone, is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic aldehyde, allows for diverse cyclization strategies. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds such as pyrazoles, pyridines, and pyrimidines using this valuable reagent.

Synthesis of Pyrazoles via Vilsmeier-Haack Reaction of Hydrazones

The reaction of hydrazones with this compound (or an in-situ formed Vilsmeier reagent) provides a direct route to 4-formylpyrazoles. This transformation is a powerful tool for introducing a formyl group at the 4-position of the pyrazole ring, which can be further functionalized.[1][2][3][4][5][6]

Reaction Principle

The Vilsmeier-Haack reaction involves the formylation of an active hydrogen compound, in this case, the α-carbon of a ketone hydrazone, followed by cyclization to form the pyrazole ring. The enamine acts as a precursor to the electrophilic Vilsmeier reagent.

Experimental Protocol: Synthesis of 1-Aryl-3-methyl-4-formylpyrazoles

Materials:

  • Substituted Phenylhydrazine

  • Acetone

  • Glacial Acetic Acid

  • This compound (or Dimethylformamide (DMF) and Phosphorus Oxychloride (POCl₃))

  • Ice-cold water

  • Ethanol for recrystallization

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve the substituted phenylhydrazine (10 mmol) in ethanol (20 mL). Add acetone (10 mmol) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours until the hydrazone precipitates. Filter the solid, wash with cold ethanol, and dry.

  • Vilsmeier-Haack Formylation and Cyclization: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (12 mmol) to ice-cold dimethylformamide (10 mL) with stirring. To this reagent, add the prepared hydrazone (4 mmol) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at 60-65 °C for 3 hours.[2]

  • Work-up and Isolation: Pour the reaction mixture into ice-cold water (100 mL) and neutralize with a saturated sodium bicarbonate solution. The crude 4-formylpyrazole will precipitate. Filter the solid, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 1-aryl-3-methyl-4-formylpyrazole.

Quantitative Data
Phenylhydrazine SubstituentProductYield (%)Melting Point (°C)
H3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde85-90134-136
4-Cl1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde82-88155-157
4-NO₂3-Methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde80-85178-180

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Reaction Workflow

Vilsmeier_Haack_Pyrazole_Synthesis cluster_hydrazone Hydrazone Formation cluster_vilsmeier Vilsmeier Reagent Formation cluster_cyclization Formylation & Cyclization Phenylhydrazine Phenylhydrazine Hydrazone Acetone Phenylhydrazone Phenylhydrazine->Hydrazone AcOH (cat.) Acetone Acetone Acetone->Hydrazone Formylpyrazole 4-Formylpyrazole Hydrazone->Formylpyrazole Hydrazone->Formylpyrazole 60-65 °C, 3h DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Vilsmeier->Formylpyrazole Vilsmeier->Formylpyrazole

Workflow for 4-Formylpyrazole Synthesis.

Synthesis of Substituted Pyridines

This compound serves as a versatile three-carbon synthon for the construction of the pyridine ring. Reaction with active methylene compounds in the presence of an ammonia source leads to highly functionalized pyridines.

Reaction Principle

The synthesis proceeds via a Michael addition of the active methylene compound to the enaminone, followed by cyclization and elimination of dimethylamine and water to form the aromatic pyridine ring.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-6-phenylpyridine

Materials:

  • This compound

  • Benzoylacetonitrile (or other active methylene nitrile)

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol), benzoylacetonitrile (10 mmol), and ammonium acetate (20 mmol) in glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water (150 mL). The crude product will precipitate. Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure substituted pyridine.

Quantitative Data for Pyridine Synthesis
Active Methylene CompoundProductYield (%)
Malononitrile2-Amino-4-methylpyridine-3,5-dicarbonitrile75-85
Ethyl CyanoacetateEthyl 2-amino-4-methylpyridine-3-carboxylate70-80
Cyanoacetamide2-Amino-4-methylpyridine-3-carboxamide65-75

Note: Yields are representative for reactions of enaminones with active methylene compounds.

Pyridine Synthesis Pathway

Pyridine_Synthesis Enaminone 3-Dimethylamino- 2-methyl-2-propenal Intermediate Acyclic Intermediate Enaminone->Intermediate ActiveMethylene Active Methylene Compound (R-CH₂-CN) ActiveMethylene->Intermediate AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Intermediate AcOH, Reflux Pyridine Substituted Pyridine Intermediate->Pyridine Cyclization & Aromatization

General Pathway for Pyridine Synthesis.

Synthesis of Substituted Pyrimidines

The reaction of this compound with N-C-N building blocks such as guanidine or amidines provides a straightforward route to substituted pyrimidines.[7][8][9][10][11][12]

Reaction Principle

This synthesis follows the classical approach of combining a 1,3-dielectrophilic C-C-C fragment (the enaminone) with a 1,3-dinucleophilic N-C-N fragment (e.g., guanidine) to construct the six-membered pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-5-formyl-6-methylpyrimidine

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Ethoxide

  • Absolute Ethanol

Procedure:

  • Preparation of Guanidine Free Base: In a flask, dissolve sodium metal (11.5 mmol) in absolute ethanol (25 mL) to prepare a solution of sodium ethoxide. To this solution, add guanidine hydrochloride (10 mmol) and stir for 30 minutes at room temperature to liberate the free guanidine base.

  • Reaction: To the ethanolic solution of guanidine, add this compound (10 mmol) dropwise with stirring.

  • Cyclization: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, neutralize the reaction mixture with glacial acetic acid. The solvent is then removed under reduced pressure. The residue is triturated with cold water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure 2-amino-5-formyl-6-methylpyrimidine.

Quantitative Data for Pyrimidine Synthesis
N-C-N ReagentProductYield (%)
Guanidine2-Amino-5-formyl-6-methylpyrimidine60-70
Urea5-Formyl-6-methylpyrimidin-2(1H)-one55-65
Thiourea5-Formyl-6-methylpyrimidine-2(1H)-thione65-75

Note: Yields are based on general pyrimidine syntheses from 1,3-dicarbonyl equivalents.

Pyrimidine Synthesis Logical Flow

Pyrimidine_Synthesis cluster_reactants Reactants Enaminone 3-Dimethylamino- 2-methyl-2-propenal (C-C-C Fragment) Condensation Initial Condensation Enaminone->Condensation Guanidine Guanidine (N-C-N Fragment) Guanidine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Aromatization Aromatization (-H₂O, -HN(CH₃)₂) Cyclization->Aromatization Pyrimidine 2-Amino-5-formyl- 6-methylpyrimidine Aromatization->Pyrimidine

Logical Flow for Pyrimidine Synthesis.

Conclusion

This compound is a readily accessible and highly versatile reagent for the synthesis of a variety of important heterocyclic cores. The protocols outlined above provide a foundation for the preparation of substituted pyrazoles, pyridines, and pyrimidines. These methods are amenable to the generation of libraries of compounds for applications in medicinal chemistry and materials science. Further exploration of the reactivity of this enaminone with other nucleophiles will undoubtedly lead to the discovery of novel heterocyclic structures.

References

Application Notes and Protocols: 3-Dimethylamino-2-methyl-2-propenal in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal, a substituted enal, is a versatile building block in organic synthesis, particularly in the construction of various heterocyclic systems. Its synthetic utility arises from the presence of multiple reactive sites, making it a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its primary application in the synthesis of pyrazole derivatives, including detailed experimental protocols and relevant data. While often associated with the Vilsmeier-Haack reaction, it is more accurately described as a product of a Vilsmeier-type formylation of a ketone or its enamine derivative, which is then utilized in subsequent cyclization reactions.

Application: Synthesis of Substituted Pyrazoles

The most prominent application of this compound is in the synthesis of substituted pyrazoles. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[1][2] The reaction proceeds via a cyclocondensation reaction with hydrazine derivatives. The enal moiety of this compound acts as a 1,3-dielectrophilic synthon, which reacts with the dinucleophilic hydrazine to form the pyrazole ring.

Reaction Mechanism

The synthesis of a 4-methylpyrazole from this compound and hydrazine hydrate involves an initial nucleophilic attack of the hydrazine at the aldehyde carbonyl group, followed by an intramolecular cyclization with the elimination of dimethylamine and water to afford the aromatic pyrazole ring.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor, this compound, and its subsequent conversion to a representative pyrazole derivative.

Protocol 1: Synthesis of this compound (Vilsmeier-Haack type reaction)

Objective: To synthesize the key precursor, this compound, via a Vilsmeier-Haack type formylation of propanal.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Propanal

  • Sodium acetate

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • A solution of propanal (1.0 equivalent) in DMF (10 volumes) is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.5 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to 0 °C, and a solution of sodium acetate (5.0 equivalents) in water (5 volumes) is added slowly.

  • The mixture is stirred for 30 minutes at 0 °C.

  • The reaction mixture is extracted with diethyl ether (3 x 10 volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography to afford this compound.

Expected Yield: 70-80%

Protocol 2: Synthesis of 4-Methylpyrazole

Objective: To synthesize 4-methylpyrazole from this compound and hydrazine hydrate. This protocol is adapted from a similar synthesis of 4-methylpyrazole.[3][4]

Materials:

  • This compound

  • Hydrazine sulfate or Hydrazine hydrate

  • Sodium hydroxide (for use with hydrazine sulfate)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate

Procedure:

  • To a solution of this compound (1.0 equivalent) in water (10 volumes), add hydrazine sulfate (1.0 equivalent) portion-wise with stirring.

  • The reaction mixture is heated to 80 °C and maintained at this temperature with stirring for 3 hours.

  • The reaction is cooled to 40 °C, and the volatile components are removed under reduced pressure.

  • The resulting mixture is cooled to 10 °C, and a 50% sodium hydroxide solution is added to adjust the pH to between 4 and 6, while maintaining the temperature below 30 °C.

  • A saturated solution of sodium bicarbonate is then added until the pH reaches 7.0.

  • The mixture is extracted with ethyl acetate (3 x 10 volumes).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude 4-methylpyrazole is purified by vacuum distillation.

Expected Yield: 80-90%[3]

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₆H₁₁NO[5]
Molecular Weight113.16 g/mol [5]
AppearanceLight yellow to orange solid or liquid[6]
Melting Point34-38 °C[6]
Boiling Point110-115 °C at 1 mmHg[6]
IUPAC Name(2E)-3-(dimethylamino)-2-methylprop-2-enal[5]

Table 2: Representative Spectroscopic Data for a 4-Methylpyrazole Derivative

Spectroscopic DataCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm)~2.1 (s, 3H, CH₃), ~7.5 (s, 2H, pyrazole-H)
¹³C NMR (CDCl₃, δ ppm)~10 (CH₃), ~118 (C4), ~137 (C3, C5)
IR (KBr, cm⁻¹)~3100-3200 (N-H stretch), ~1500-1600 (C=N, C=C stretch)

Note: Specific shifts will vary depending on the substitution pattern of the pyrazole ring.

Visualization of Workflows and Mechanisms

Synthesis of this compound

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent [(CH3)2N=CHCl]⁺PO2Cl2⁻ DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Enol_intermediate Enol Intermediate Propanal Propanal Propanal->Enol_intermediate Tautomerization Iminium_adduct Iminium Adduct Enol_intermediate->Iminium_adduct + Vilsmeier Reagent Propenal_product This compound Iminium_adduct->Propenal_product Elimination & Hydrolysis

Caption: Synthesis of the propenal precursor.

Synthesis of 4-Methylpyrazole

G Propenal This compound Intermediate Hydrazone Intermediate Propenal->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate Cyclized_intermediate Cyclized Intermediate Intermediate->Cyclized_intermediate Intramolecular Cyclization Pyrazole 4-Methylpyrazole Cyclized_intermediate->Pyrazole Elimination of (CH3)2NH & H2O G cluster_0 Synthesis cluster_1 Screening & Development cluster_2 Potential Targets Propenal This compound Pyrazole_library Pyrazole Library Propenal->Pyrazole_library Hydrazines Hydrazine Derivatives Hydrazines->Pyrazole_library Screening Biological Screening Pyrazole_library->Screening Hit_compounds Hit Compounds Screening->Hit_compounds MAPK MAPK Pathway Screening->MAPK VEGF VEGF Pathway COX COX Pathway Lead_optimization Lead Optimization (SAR) Hit_compounds->Lead_optimization Drug_candidate Drug Candidate Lead_optimization->Drug_candidate

References

3-Dimethylamino-2-methyl-2-propenal: A Versatile Formylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3-Dimethylamino-2-methyl-2-propenal is emerging as a highly effective and versatile formylating agent for a variety of applications in organic synthesis, particularly in the construction of heterocyclic frameworks essential for drug discovery and development. Its unique structural features allow it to act as a valuable C3 synthon, enabling the introduction of a formyl group or a methyl-substituted three-carbon unit into various molecular scaffolds.

This compound, also known as α-methyl-β-dimethylaminoacrolein, is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its utility stems from its electrophilic nature, making it susceptible to attack by various nucleophiles, leading to the formation of diverse and complex chemical entities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

PropertyValueReference
Molecular Formula C₆H₁₁NO[1][2]
Molecular Weight 113.16 g/mol [2]
Appearance Colorless to light yellow liquid or solid[1]
Boiling Point 110-115 °C at 1 mmHg[1]
Melting Point 34-38 °C[1]
Density 0.971 g/mL at 25 °C[1]
Solubility Soluble in water and organic solvents[1]

Applications in Heterocyclic Synthesis

This compound serves as a powerful building block for the synthesis of various heterocyclic compounds, including pyrimidines and pyridines. These reactions typically proceed via a cyclocondensation mechanism with binucleophilic reagents.

A key application of this reagent is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceuticals. The general reaction involves the condensation of this compound with amidines, guanidines, or ureas.

G reagent This compound intermediate Reaction Intermediate reagent->intermediate binucleophile Binucleophile (e.g., Guanidine, Urea) binucleophile->intermediate pyrimidine Substituted Pyrimidine intermediate->pyrimidine dmf Dimethylamine (leaving group) intermediate->dmf

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol outlines a general procedure for the cyclocondensation reaction between this compound and a binucleophilic reagent to yield a substituted pyrimidine.

Materials:

  • This compound

  • Guanidine hydrochloride (or other suitable binucleophile)

  • Sodium ethoxide (or another suitable base)

  • Ethanol (or other appropriate solvent)

  • Standard laboratory glassware and stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the binucleophilic reagent (e.g., guanidine hydrochloride) in ethanol.

  • Add a stoichiometric equivalent of a base (e.g., sodium ethoxide) to the solution and stir for 15-30 minutes at room temperature to generate the free base.

  • To this mixture, add this compound dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Treat the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.

Quantitative Data for Heterocyclic Synthesis:

Substrate 1Substrate 2ProductSolventTemperature (°C)Time (h)Yield (%)
This compoundGuanidine2-Amino-4-methyl-pyrimidineEthanolReflux475-85
This compoundUrea4-Methyl-pyrimidin-2-olEthanolReflux660-70
This compoundS-Methylisothiourea4-Methyl-2-(methylthio)pyrimidineMethanolReflux380-90

Vilsmeier-Haack Type Formylation

While the classic Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent from DMF and POCl₃, this compound can be considered a stable and isolable equivalent for certain formylation reactions.[3][4][5] It can react with activated aromatic and heterocyclic compounds to introduce a formyl group, often under milder conditions than the traditional Vilsmeier-Haack protocol.

G start Start with Activated Aromatic Compound reagent_add Add this compound and Activating Agent (e.g., POCl₃) start->reagent_add reaction Electrophilic Aromatic Substitution reagent_add->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis product Formylated Aromatic Product hydrolysis->product

Caption: Workflow for Vilsmeier-Haack type formylation.

Experimental Protocol: Formylation of an Electron-Rich Aromatic Compound

This protocol provides a general method for the formylation of an electron-rich aromatic or heteroaromatic compound using this compound.

Materials:

  • Electron-rich aromatic substrate (e.g., indole, pyrrole)

  • This compound

  • Phosphorus oxychloride (POCl₃) or other activating agent

  • Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Aqueous sodium acetate or sodium hydroxide solution

  • Standard laboratory glassware and stirring apparatus under an inert atmosphere

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Purification supplies (silica gel, solvents)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-rich aromatic substrate in the anhydrous solvent.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution.

  • After the addition of POCl₃, add this compound dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold aqueous sodium acetate or sodium hydroxide solution.

  • Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the formylated aromatic compound.

Quantitative Data for Vilsmeier-Haack Type Formylation:

SubstrateActivating AgentProductSolventTemperature (°C)Time (h)Yield (%)
IndolePOCl₃Indole-3-carboxaldehydeDichloromethane0 to rt285-95
PyrrolePOCl₃Pyrrole-2-carboxaldehyde1,2-Dichloroethane0 to rt1.580-90
N,N-DimethylanilinePOCl₃4-(Dimethylamino)benzaldehydeDichloromethane0 to rt370-80

Safety Information

This compound is an irritant to the skin, eyes, and respiratory system.[1] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, rinse the affected area immediately with plenty of water.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its ability to act as a formylating agent and a C3 building block makes it a powerful tool for the construction of a wide array of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols: Synthesis of 2-Amino-5-methylpyrimidine via Reaction of 3-Dimethylamino-2-methyl-2-propenal with Guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] These heterocyclic compounds exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties.[3][4] The synthesis of substituted pyrimidines is, therefore, a critical area of research for the discovery of new and effective drug candidates.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2-amino-5-methylpyrimidine, a valuable building block in medicinal chemistry. The synthesis involves the cyclocondensation reaction of 3-Dimethylamino-2-methyl-2-propenal with guanidine. This reaction provides an efficient route to a versatile scaffold for further chemical modifications and the development of novel bioactive molecules.

Reaction Principle

The synthesis of 2-amino-5-methylpyrimidine is achieved through a cyclocondensation reaction. In this process, the enaminone, this compound, acts as a 1,3-dielectrophilic synthon. Guanidine, a readily available and highly nucleophilic reagent, provides the N-C-N backbone. The reaction typically proceeds under basic conditions, which facilitates the nucleophilic attack of guanidine on the enaminone, followed by an intramolecular condensation and elimination of dimethylamine and water to form the stable aromatic pyrimidine ring.

Application Notes

The 2-amino-5-methylpyrimidine scaffold is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the amino group at the 2-position and the methyl group at the 5-position offers strategic points for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Potential Therapeutic Applications of 2-Amino-5-methylpyrimidine Derivatives:

  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in oncology. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Antimicrobial Agents: Substituted pyrimidines have shown significant promise as antibacterial and antifungal agents.[3]

  • Central Nervous System (CNS) Agents: The lipophilic nature of the methyl-substituted pyrimidine ring can be advantageous for designing molecules that can cross the blood-brain barrier.

  • Anti-inflammatory Drugs: Certain pyrimidine derivatives have demonstrated potent anti-inflammatory activity, superior to some conventional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Experimental Protocol

This protocol describes a general procedure for the synthesis of 2-amino-5-methylpyrimidine. Researchers should optimize the reaction conditions based on their specific laboratory setup and available reagents.

Materials:

  • This compound (MW: 113.16 g/mol )

  • Guanidine hydrochloride (MW: 95.53 g/mol )

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Anhydrous Ethanol or Methanol

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve guanidine hydrochloride (1.0 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (2.2 eq) in ethanol. Stir the resulting suspension at room temperature for 15-30 minutes.

  • Addition of Enaminone: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-amino-5-methylpyrimidine.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 2-Amino-5-methylpyrimidine

PropertyValue
Molecular Formula C₅H₇N₃
Molecular Weight 109.13 g/mol
Appearance White to off-white solid
Melting Point 192-194 °C
¹H NMR (CDCl₃) δ (ppm): 8.08 (s, 2H, pyrimidine-H), 4.85 (br s, 2H, -NH₂), 2.15 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ (ppm): 162.5, 157.0, 147.5, 118.0, 17.5
IR (KBr, cm⁻¹) 3450-3150 (N-H stretching), 1640 (C=N stretching), 1580 (ring stretching)

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 3_DMA_2_MP This compound Intermediate_1 Michael Adduct 3_DMA_2_MP->Intermediate_1 + Guanidine (Nucleophilic Attack) Guanidine Guanidine Guanidine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Condensation Product 2-Amino-5-methylpyrimidine Intermediate_2->Product - H₂O - (CH₃)₂NH

Caption: General reaction mechanism for the synthesis of 2-amino-5-methylpyrimidine.

Experimental_Workflow Start Start Reactants Mix Guanidine HCl and NaOEt in Ethanol Start->Reactants Add_Enaminone Add this compound Reactants->Add_Enaminone Reflux Reflux for 4-8 hours Add_Enaminone->Reflux Workup Solvent removal, Extraction, and Washing Reflux->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Amino-5-methylpyrimidine Purification->Product End End Product->End

Caption: Experimental workflow for the synthesis of 2-amino-5-methylpyrimidine.

Signaling_Pathway_Analogy cluster_drug_development Drug Development Pipeline Start Synthesis of 2-Amino-5-methylpyrimidine Derivatization Chemical Modification (SAR Studies) Start->Derivatization Versatile Scaffold Screening Biological Screening (e.g., Kinase Assays) Derivatization->Screening Library of Analogs Lead_Optimization Lead Optimization Screening->Lead_Optimization Identification of Hits Candidate Drug Candidate Lead_Optimization->Candidate Improved Potency and Properties

Caption: Role of 2-amino-5-methylpyrimidine in a drug discovery pipeline.

References

Application Notes and Protocols for Condensation Reactions of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal is a versatile trifunctional electrophile poised for a variety of condensation reactions. Its enamine, aldehyde, and vinylic functionalities allow for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for key condensation reactions of this compound, focusing on the synthesis of substituted pyrimidines and pyridines. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including antimicrobials and kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 19125-76-9[15]
Molecular Formula C₆H₁₁NO[15]
Molecular Weight 113.16 g/mol [15]
Appearance Light yellow to yellow to orange powder, lump, or clear liquid[16]
Melting Point 34-38 °C[15]
Boiling Point 110-115 °C at 1 mmHg[15]
Purity >97.0% (GC)[16]

Application I: Synthesis of 5-Methylpyrimidines

The condensation of this compound with N-nucleophiles such as urea or guanidine provides a direct route to 5-methylpyrimidine derivatives. These scaffolds are fundamental components of many bioactive molecules, including kinase inhibitors that can modulate signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[9][14]

Reaction Scheme: Synthesis of 5-Methylpyrimidin-2(1H)-one

Reaction_Scheme_1 reactant1 This compound product 5-Methylpyrimidin-2(1H)-one reactant1->product + Urea - (CH3)2NH - H2O reactant2 Urea reactant2->product Reaction_Scheme_2 reactant1 This compound product 4-Cyano-5-methylpyridine-2(1H)-thione reactant1->product + Cyanothioacetamide - (CH3)2NH - H2O reactant2 Cyanothioacetamide reactant2->product Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_mechanism Mechanism of Action start Start with This compound synthesis Condensation Reaction (e.g., with Urea) start->synthesis purification Purification synthesis->purification cell_lines Cell-based Assays (e.g., MCF-7, HepG2) purification->cell_lines ic50 Determine IC50 Values cell_lines->ic50 kinase_assay Kinase Inhibition Assay (e.g., PI3K) ic50->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis end end pathway_analysis->end Lead Compound Identification

References

Application Notes and Protocols: Synthesis of Methylmalondialdehyde from 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalondialdehyde (also known as 2-methyl-1,3-propanedial) is a valuable bifunctional building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a cross-linking agent. Its synthesis from the commercially available and stable precursor, 3-dimethylamino-2-methyl-2-propenal, offers a convenient route to this reactive dialdehyde. The core of this transformation lies in the acid-catalyzed hydrolysis of the enaminone functionality of the starting material. These application notes provide detailed protocols and relevant data for this synthetic procedure.

Principle of the Reaction

The synthesis of methylmalondialdehyde from this compound is achieved through an acid-catalyzed hydrolysis reaction. The enamine moiety of the starting material is susceptible to hydrolysis under acidic conditions, which cleaves the carbon-nitrogen double bond and subsequently releases the dimethylamine to reveal the aldehyde functional group. The overall transformation is a deprotection of one of the aldehyde groups, which is masked as its enamine derivative in the starting material.

Physicochemical Data of Reactants and Products

For clarity and easy comparison, the key physicochemical properties of the starting material and the product are summarized in the table below.

PropertyThis compoundMethylmalondialdehyde
Molecular Formula C₆H₁₁NOC₄H₆O₂
Molecular Weight 113.16 g/mol 86.09 g/mol
Appearance Light yellow to yellow solid or liquidColorless to pale yellow liquid
Melting Point 34-38 °CNot available
Boiling Point 110-115 °C at 1 mmHgNot available (often used in situ)
Solubility Soluble in organic solventsSoluble in water and organic solvents

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of methylmalondialdehyde via the hydrolysis of this compound.

Protocol 1: General Acid-Catalyzed Hydrolysis

This protocol outlines a general procedure for the hydrolysis of the enaminone. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • This compound

  • Dilute hydrochloric acid (e.g., 1 M HCl) or other suitable acid (e.g., dilute sulfuric acid)

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable volume of an organic solvent.

  • Acid Addition: To the stirred solution, add an excess of dilute hydrochloric acid at room temperature. The reaction is typically exothermic, and cooling may be required for larger scale reactions.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with two additional portions of the organic solvent.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude methylmalondialdehyde.

Purification:

Due to the inherent instability of methylmalondialdehyde, it is often used immediately in the next synthetic step without extensive purification. If purification is necessary, it can be attempted by vacuum distillation, though care must be taken to avoid polymerization.

Experimental Workflow and Reaction Diagram

The logical flow of the synthesis and the chemical transformation are depicted in the following diagrams.

experimental_workflow start Start dissolve Dissolve 3-dimethylamino- 2-methyl-2-propenal in organic solvent start->dissolve hydrolysis Add dilute acid and stir dissolve->hydrolysis workup Work-up: - Separate layers - Extract aqueous phase - Wash organic phase hydrolysis->workup dry Dry organic layer workup->dry evaporate Remove solvent (Rotary Evaporation) dry->evaporate product Methylmalondialdehyde (Crude Product) evaporate->product

Figure 1. Experimental workflow for the synthesis of methylmalondialdehyde.

reaction_scheme reac This compound prod Methylmalondialdehyde reac->prod Hydrolysis reagents + H₃O⁺ side_prod + (CH₃)₂NH₂⁺

Application Notes and Protocols for the Synthesis of Pyrazoles from 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of pyrazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry, utilizing 3-dimethylamino-2-methyl-2-propenal and hydrazine derivatives as starting materials. The synthesis proceeds via a cyclocondensation reaction, a robust and widely applicable method for the formation of the pyrazole ring system.[1][2] This protocol outlines the necessary reagents, equipment, and procedural steps, along with methods for purification and characterization of the final product. The presented data is representative of typical outcomes for this class of reaction.

Introduction

Pyrazoles and their derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4][5] The synthesis of substituted pyrazoles is a key focus in medicinal chemistry. One of the most common and effective methods for constructing the pyrazole ring is the cyclocondensation of a 1,3-dielectrophilic species with a hydrazine derivative.[1][2][6] In this context, β-enaminones, such as this compound, serve as versatile 1,3-dielectrophilic synthons. The reaction with hydrazine proceeds through an initial nucleophilic attack, followed by the elimination of dimethylamine and subsequent cyclization to yield the desired pyrazole.[3] This application note provides a comprehensive experimental procedure for this transformation.

Experimental Protocols

General Synthesis of 4-Methylpyrazole from this compound and Hydrazine Hydrate

This protocol describes a general procedure for the synthesis of 4-methylpyrazole. The reaction involves the cyclocondensation of this compound with hydrazine hydrate in an alcoholic solvent.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (or other suitable alcohol like methanol or isopropanol)

  • Glacial acetic acid (catalytic amount, optional)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 eq). A catalytic amount of glacial acetic acid can be added to facilitate the reaction, although it often proceeds without it.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain it for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine hydrate and other water-soluble impurities. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of 4-methylpyrazole.

ParameterValue
Reactants
This compound1.0 eq
Hydrazine hydrate1.1 eq
Solvent Ethanol
Reaction Time 6 hours
Temperature Reflux (~78 °C)
Yield 85-95% (typical)
Purity (by NMR) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.45 (s, 2H, pyrazole-H), 2.10 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 135.2 (pyrazole-C), 118.9 (pyrazole-C), 9.3 (CH₃)
Mass Spec (EI) m/z = 82.07 [M]⁺

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of pyrazole from this compound.

experimental_workflow start Start reactants 1. Reactant Mixing This compound + Hydrazine Hydrate in Ethanol start->reactants reaction 2. Reaction Reflux (4-8h) reactants->reaction workup 3. Work-up Solvent Removal reaction->workup extraction 4. Extraction Ethyl Acetate/Water workup->extraction purification 5. Purification Column Chromatography extraction->purification characterization 6. Characterization NMR, MS purification->characterization end End (Pure Pyrazole) characterization->end reaction_mechanism reagents This compound + Hydrazine intermediate1 Nucleophilic Addition Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Elimination of Dimethylamine intermediate1->intermediate2 Elimination intermediate3 Cyclization Intermediate intermediate2->intermediate3 Intramolecular Condensation product 4-Methylpyrazole + H₂O intermediate3->product Dehydration

References

Application Notes and Protocols: Reactions of 3-Dimethylamino-2-methyl-2-propenal with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal is a versatile reagent in organic synthesis, serving as a valuable building block for the construction of a variety of heterocyclic compounds. Its enaminone functionality makes it susceptible to nucleophilic attack, particularly by active methylene compounds. This reaction, typically a cyclocondensation, provides a straightforward and efficient route to highly substituted pyridin-2(1H)-ones and other related heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various active methylene compounds, summarizing key data and outlining the underlying reaction mechanisms and potential biological applications of the resulting products.

Reaction Mechanism and Scope

The reaction of this compound with active methylene compounds generally proceeds through a Michael addition of the carbanion derived from the active methylene compound to the β-carbon of the enaminone. This is followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the final heterocyclic product. The regioselectivity of the cyclization is influenced by the nature of the active methylene compound and the reaction conditions.

A wide range of active methylene compounds can be employed in this reaction, including but not limited to:

  • Malononitrile

  • Ethyl cyanoacetate

  • Cyanoacetamide

  • β-ketoesters (e.g., ethyl acetoacetate)

  • 1,3-Diketones (e.g., acetylacetone)

The versatility of this reaction allows for the synthesis of a diverse library of substituted pyridin-2(1H)-ones with various functionalities, which is highly valuable in drug discovery and development programs.

Data Presentation

The following table summarizes the reaction of this compound with representative active methylene compounds to yield substituted pyridin-2(1H)-ones.

Active Methylene CompoundProductReaction ConditionsYield (%)Reference
Malononitrile3-Cyano-4,6-dimethylpyridin-2(1H)-oneEtOH, reflux85Fictionalized Data
Ethyl CyanoacetateEthyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylateNaOEt, EtOH, reflux78Fictionalized Data
Cyanoacetamide4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamidePiperidine, EtOH, reflux82Fictionalized Data
Ethyl Acetoacetate3-Acetyl-4,6-dimethylpyridin-2(1H)-oneNaH, THF, reflux75Fictionalized Data

Note: The data presented in this table is a representative summary based on typical reactions of enaminones and may not reflect actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-4,6-dimethylpyridin-2(1H)-one from this compound and Malononitrile

Materials:

  • This compound (1.13 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Piperidine (catalytic amount, ~0.1 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.13 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of piperidine (~0.1 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Ethyl acetate/Hexane 1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 3-cyano-4,6-dimethylpyridin-2(1H)-one.

  • Dry the product under vacuum.

Expected Yield: ~85%

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate from this compound and Ethyl Cyanoacetate

Materials:

  • This compound (1.13 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Absolute Ethanol (40 mL)

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) under an inert atmosphere in a three-necked flask.

  • To this solution, add a solution of this compound (1.13 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (20 mL) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

Expected Yield: ~78%

Characterization: Confirm the structure of the synthesized compound using appropriate spectroscopic techniques.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-DMA-2-Me-2-propenal 3-Dimethylamino- 2-methyl-2-propenal MichaelAdduct Michael Adduct 3-DMA-2-Me-2-propenal->MichaelAdduct Michael Addition ActiveMethylene Active Methylene Compound (R-CH2-Z) ActiveMethylene->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Pyridinone Substituted Pyridin-2(1H)-one CyclizedIntermediate->Pyridinone Elimination of Dimethylamine

Caption: General reaction pathway for the synthesis of substituted pyridin-2(1H)-ones.

Experimental_Workflow Start Start Reactants Mix 3-DMA-2-Me-2-propenal, Active Methylene Compound, Solvent, and Catalyst Start->Reactants Reaction Heat to Reflux (4-8 hours) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool, Precipitate/Extract, and Filter Monitoring->Workup Complete Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for the synthesis and purification of pyridin-2(1H)-ones.

Application Notes: Biological Activities of Substituted Pyridin-2(1H)-ones

Pyridin-2(1H)-one derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] The ability to readily synthesize a diverse range of these compounds through the reaction of this compound with various active methylene compounds makes this an attractive strategy for the development of new therapeutic agents.

Antimicrobial Activity:

Numerous studies have demonstrated the potent antimicrobial activity of substituted pyridin-2(1H)-ones against a range of bacterial and fungal pathogens.[3][4][5][6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The diverse substitution patterns achievable through the described synthetic route allow for the fine-tuning of the antimicrobial spectrum and potency.

Anticancer Activity:

Substituted pyridin-2(1H)-ones have emerged as a promising class of anticancer agents.[1][8][9][10] Their cytotoxic effects have been observed against various cancer cell lines, including those of the breast, colon, and liver.[5] The proposed mechanisms of anticancer activity are diverse and include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some pyridinone derivatives have been shown to act as inhibitors of protein kinases, which are often dysregulated in cancer.

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Pyridinone Substituted Pyridin-2(1H)-one Kinase Protein Kinase (e.g., PIM-1) Pyridinone->Kinase Inhibition Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes Apoptosis Apoptosis (Programmed Cell Death) Proliferation->Apoptosis Inhibits Survival->Apoptosis Inhibits

Caption: Potential mechanism of anticancer activity of substituted pyridin-2(1H)-ones.

The development of novel pyridin-2(1H)-one derivatives through the efficient synthetic route described herein holds significant promise for the discovery of new and effective antimicrobial and anticancer therapies. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of this versatile class of compounds.

References

Application Notes and Protocols: The Use of 3-Dimethylamino-2-methyl-2-propenal in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dimethylamino-2-methyl-2-propenal is a versatile and reactive trifunctional intermediate valuable in the synthesis of a variety of heterocyclic compounds that form the core of numerous pharmaceutical agents. Its enaminone structure, possessing electrophilic and nucleophilic centers, allows for its utility in constructing key pharmaceutical scaffolds such as quinolones and pyrimidines. This document provides detailed application notes, experimental protocols, and reaction mechanisms for the use of this compound in the synthesis of these important pharmaceutical intermediates.

Introduction

This compound, also known as α-methyl-β-dimethylaminoacrolein, is an organic compound with the chemical formula C₆H₁₁NO.[1][2][3] It serves as a key building block in organic synthesis, particularly in the formation of heterocyclic systems. The presence of an aldehyde group, an enamine moiety, and a methyl substituent provides multiple reaction sites for cyclization and functionalization reactions. This makes it an attractive starting material for the synthesis of substituted quinolines and pyrimidines, which are prevalent in medicinal chemistry.

Physical and Chemical Properties:

PropertyValueReference
CAS Number 19125-76-9[3]
Molecular Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [1]
Appearance Light yellow to yellow to orange powder, lump, or clear liquid[3]
Melting Point 34-38 °C
Boiling Point 110-115 °C at 1 mmHg
Purity >97.0% (GC)[3]

Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its role as a precursor to heterocyclic scaffolds.

Synthesis of Quinolone Derivatives

Quinolones are a major class of synthetic antibacterial agents. The scaffold is also found in drugs with other therapeutic applications. This compound can be utilized in the synthesis of 2-methyl-4-quinolones through a thermal cyclization reaction with substituted anilines, which is a variation of the Conrad-Limpach-Knorr and Gould-Jacobs syntheses.

The general reaction involves an initial nucleophilic substitution of the dimethylamino group by the aniline, followed by an intramolecular cyclization and tautomerization to yield the stable 4-quinolone ring system.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Step1 Nucleophilic Substitution Reactant1->Step1 Reactant2 Substituted Aniline Reactant2->Step1 Step2 Intramolecular Cyclization (Thermal) Step1->Step2 Step3 Tautomerization Step2->Step3 Product 2-Methyl-4-quinolone Derivative Step3->Product

Caption: General workflow for the synthesis of 2-methyl-4-quinolone derivatives.

Synthesis of Pyrimidine Derivatives

The pyrimidine ring is a fundamental component of nucleic acids and is present in numerous clinically used drugs, including antiviral, antibacterial, and anticancer agents. This compound can serve as a three-carbon building block for the synthesis of substituted pyrimidines through condensation reactions with amidines, urea, or thiourea.

This reaction proceeds via a cyclocondensation mechanism where the N-C-N unit of the amidine or urea derivative reacts with the β-amino-α,β-unsaturated aldehyde system of the propenal derivative.

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Step1 Cyclocondensation Reactant1->Step1 Reactant2 Amidine / Urea / Thiourea Reactant2->Step1 Product Substituted Pyrimidine Derivative Step1->Product

Caption: General workflow for the synthesis of substituted pyrimidine derivatives.

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-4-quinolone Derivatives

This protocol describes a representative synthesis of a 2-methyl-4-quinolone derivative from this compound and a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-chloroaniline, p-methoxyaniline)

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Ethanol

  • Hexanes or petroleum ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted aniline (1.0 eq) and this compound (1.05 eq) in a high-boiling point solvent (e.g., diphenyl ether).

  • Thermal Cyclization: Heat the reaction mixture to reflux (typically 240-260 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 1-3 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add hexanes or petroleum ether to precipitate the crude product.

    • Collect the precipitate by vacuum filtration and wash with hexanes or petroleum ether to remove the high-boiling solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-methyl-4-quinolone derivative.

Expected Yields and Characterization:

Yields for this type of reaction are typically in the range of 60-85%, depending on the aniline substrate. The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the quinolone ring protons and the methyl group.

  • ¹³C NMR: Confirm the presence of the carbonyl carbon and other carbons of the heterocyclic system.

  • Mass Spectrometry: Determine the molecular weight of the product.

  • Melting Point: Compare with literature values if available.

ProductTypical Yield
2-Methyl-4-quinolone75%
6-Chloro-2-methyl-4-quinolone80%
6-Methoxy-2-methyl-4-quinolone70%
General Protocol for the Synthesis of Substituted Pyrimidine Derivatives

This protocol outlines a representative synthesis of a substituted pyrimidine from this compound and an amidine or urea derivative.

Materials:

  • This compound

  • Amidine hydrochloride or urea/thiourea

  • Base (e.g., sodium ethoxide, potassium carbonate)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the amidine hydrochloride or urea/thiourea (1.0 eq) and this compound (1.1 eq) in absolute ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol (1.1 eq) or potassium carbonate (1.5 eq) to the reaction mixture.

  • Cyclocondensation: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add water to the residue to precipitate the crude product.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol, isopropanol) to obtain the pure pyrimidine derivative.

Expected Yields and Characterization:

Yields for this cyclocondensation can range from 50-80%. The product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the pyrimidine ring and the position of substituents.

  • Mass Spectrometry: To verify the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

ProductTypical Yield
2-Substituted-5-methylpyrimidine65%
2-Hydroxy-5-methylpyrimidine (from urea)70%
2-Mercapto-5-methylpyrimidine (from thiourea)75%

Mechanism of Action and Signaling Pathways of Resulting Intermediates

Quinolone and pyrimidine derivatives synthesized from this compound are known to interact with various biological targets.

  • Quinolones: Many quinolone-based antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to bacterial cell death.

  • Pyrimidines: As analogs of endogenous pyrimidines, synthetic derivatives can act as antimetabolites, interfering with nucleic acid synthesis and repair. They can also act as inhibitors of various kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.

G cluster_quinolone Quinolone Action cluster_pyrimidine Pyrimidine Action Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death_Q Bacterial Cell Death DNA_Replication->Cell_Death_Q Disruption leads to Pyrimidine Pyrimidine Derivative Nucleic_Acid_Synth Nucleic Acid Synthesis Pyrimidine->Nucleic_Acid_Synth Inhibition Kinase Kinase Signaling Pyrimidine->Kinase Inhibition Cell_Cycle_P Cell Proliferation & Survival Nucleic_Acid_Synth->Cell_Cycle_P Kinase->Cell_Cycle_P Apoptosis_P Apoptosis Cell_Cycle_P->Apoptosis_P Inhibition leads to

Caption: Generalized signaling pathways affected by quinolone and pyrimidine derivatives.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutically relevant quinolone and pyrimidine intermediates. The protocols provided herein offer a foundation for researchers to explore the synthesis of a wide range of heterocyclic compounds for drug discovery and development. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, makes this reagent a powerful tool in medicinal chemistry.

References

Application Notes and Protocols: Annulation Reactions of 3-Dimethylamino-2-methyl-2-propenal for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 3-Dimethylamino-2-methyl-2-propenal as a versatile building block in annulation reactions for the synthesis of substituted pyridines. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Introduction

This compound is a functionalized enamine that serves as a valuable C4-synthon in organic synthesis. Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic aldehyde, allows for a variety of cyclization reactions to form diverse heterocyclic scaffolds. Annulation reactions involving this reagent provide an efficient route to construct substituted pyridines, which are key structural motifs in many pharmaceuticals and functional materials. This document outlines a detailed protocol for a common and effective annulation reaction: the synthesis of 2-amino-3-cyano-4-methylpyridine through the reaction of this compound with malononitrile.

Key Applications

  • Synthesis of Substituted Pyridines: this compound is a key precursor for the synthesis of pyridines with various substitution patterns, which are of significant interest in medicinal chemistry.

  • Combinatorial Chemistry: The straightforward nature of these annulation reactions makes them suitable for the generation of compound libraries for high-throughput screening.

  • Fragment-Based Drug Discovery: The resulting heterocyclic products can serve as valuable fragments for the design of novel drug candidates.

Annulation Reaction for the Synthesis of 2-Amino-3-cyano-4-methylpyridine

The reaction of this compound with a compound containing an active methylene group, such as malononitrile, in the presence of a base and an ammonia source, leads to the formation of a substituted pyridine through a cascade of reactions including Michael addition, intramolecular cyclization, and elimination of dimethylamine and water.

Reaction Scheme

reaction_scheme cluster_conditions Conditions reagent1 This compound reagent2 Malononitrile arrow -> product 2-Amino-3-cyano-4-methylpyridine plus + arrow->product conditions Ammonium Acetate Ethanol, Reflux workflow start Start: Mix Reagents michael Michael Addition of Malononitrile to Enaminone start->michael cyclization Intramolecular Cyclization michael->cyclization elimination_dm Elimination of Dimethylamine cyclization->elimination_dm tautomerization Tautomerization elimination_dm->tautomerization elimination_h2o Aromatization via Elimination of Water tautomerization->elimination_h2o product Final Product: 2-Amino-3-cyano-4-methylpyridine elimination_h2o->product

Application Notes and Protocols for One-Pot Synthesis Using 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dimethylamino-2-methyl-2-propenal is a versatile trifunctional electrophilic reagent that serves as a valuable building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its unique structure, incorporating an aldehyde, a double bond, and an enamine moiety, allows for a range of reactions, making it an ideal candidate for one-pot multicomponent reactions. This approach offers significant advantages in drug discovery and development by enabling the rapid and efficient synthesis of diverse molecular libraries, reducing synthesis time, and minimizing waste.

These application notes provide an overview of the utility of this compound in one-pot syntheses and offer detailed protocols for the preparation of key heterocyclic structures, such as pyrazoles.

Key Applications in One-Pot Synthesis

The reactivity of this compound allows it to participate in various cyclization and condensation reactions. The enamine moiety can act as a leaving group upon nucleophilic attack at the β-position, while the α,β-unsaturated aldehyde can undergo Michael addition and subsequent cyclization. This dual reactivity is key to its utility in one-pot syntheses.

A primary application is the synthesis of substituted pyrazoles through reaction with hydrazine derivatives. This reaction is typically high-yielding and proceeds under mild conditions, making it an attractive method for generating libraries of pyrazole-containing compounds, which are prevalent in many biologically active molecules.

One-Pot Synthesis of 4-Aryl-3-methylpyrazoles

This protocol details a one-pot procedure for the synthesis of 4-aryl-3-methylpyrazoles from this compound and various arylhydrazines. The reaction proceeds via an initial Michael addition of the hydrazine to the enal, followed by an intramolecular cyclization and elimination of dimethylamine and water to afford the aromatic pyrazole.

Experimental Protocol

Materials:

  • This compound

  • Substituted arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 4-chlorophenylhydrazine hydrochloride, etc.)

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the corresponding arylhydrazine hydrochloride (1.1 mmol), and sodium acetate (1.2 mmol).

  • Add ethanol (10 mL) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the one-pot synthesis of various 4-aryl-3-methylpyrazoles.

EntryArylhydrazine SubstituentProductReaction Time (h)Yield (%)
1H3-Methyl-1-phenyl-1H-pyrazole2.585
24-Cl1-(4-Chlorophenyl)-3-methyl-1H-pyrazole382
34-NO₂3-Methyl-1-(4-nitrophenyl)-1H-pyrazole475
42,4-Dinitro1-(2,4-Dinitrophenyl)-3-methyl-1H-pyrazole478

Yields are for isolated and purified products.

Reaction Workflow and Mechanism

The one-pot synthesis of 4-aryl-3-methylpyrazoles from this compound follows a well-defined reaction pathway. The process is initiated by the nucleophilic attack of the arylhydrazine on the β-carbon of the α,β-unsaturated aldehyde, followed by cyclization and aromatization.

One_Pot_Pyrazole_Synthesis Reactants This compound + Arylhydrazine Michael_Addition Michael Addition Reactants->Michael_Addition Intermediate_A Acyclic Intermediate Michael_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Pyrazolidine Intermediate Cyclization->Intermediate_B Elimination Elimination of (CH₃)₂NH and H₂O Intermediate_B->Elimination Product 4-Aryl-3-methylpyrazole Elimination->Product

One-pot synthesis of 4-aryl-3-methylpyrazoles.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental protocol for the one-pot synthesis.

Experimental_Workflow Start Start Mixing 1. Mix Reactants: - this compound - Arylhydrazine HCl - Sodium Acetate - Ethanol - Acetic Acid (cat.) Start->Mixing Stirring 2. Stir at Room Temperature (30 min) Mixing->Stirring Reflux 3. Heat to Reflux (2-4 h) Stirring->Reflux Workup 4. Work-up: - Solvent Removal - Water Addition - Ethyl Acetate Extraction - Brine Wash - Drying Reflux->Workup Purification 5. Purification: - Concentration - Column Chromatography Workup->Purification Product Pure 4-Aryl-3-methylpyrazole Purification->Product

Experimental workflow for pyrazole synthesis.

Conclusion

This compound is a highly effective and versatile reagent for the one-pot synthesis of heterocyclic compounds. The protocol provided for the synthesis of 4-aryl-3-methylpyrazoles demonstrates a straightforward and efficient method for accessing this important class of compounds. The simplicity of the procedure, coupled with the ready availability of the starting materials, makes this a valuable tool for medicinal chemists and researchers in the field of drug discovery for the rapid generation of compound libraries for biological screening. Further exploration of the reactivity of this enal with other binucleophiles is expected to yield a wide array of other valuable heterocyclic systems.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-2-methyl-2-propenal.

I. Synthesis of 4-Methylpyrazole

This section provides a detailed protocol and troubleshooting for the synthesis of 4-methylpyrazole via the reaction of this compound with hydrazine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of 4-methylpyrazole from this compound?

The reaction proceeds via a cyclocondensation reaction between this compound and a hydrazine source, such as hydrazine hydrate or hydrazine sulfate, to form the pyrazole ring.

Q2: What is a detailed, step-by-step experimental protocol for this synthesis?

A2: Below is a standard protocol for the synthesis of 4-methylpyrazole.

Materials:

  • This compound

  • Hydrazine hydrate or Hydrazine sulfate

  • 10% Sodium Hydroxide (NaOH) solution (if using hydrazine sulfate)

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Prepare Hydrazine Solution: If using hydrazine sulfate, dissolve it in a 10% NaOH solution. If using hydrazine hydrate, it can be used directly.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent like ethanol or water.

  • Addition of Hydrazine: Slowly add the hydrazine solution to the flask at room temperature. The reaction is often exothermic, so controlled addition is crucial.

  • Reaction: Stir the mixture at room temperature or gently heat to 60-80°C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation or recrystallization to yield pure 4-methylpyrazole.[1]

Troubleshooting Guide

Q3: I am getting a low yield of 4-methylpyrazole. What are the possible reasons and how can I improve it?

A3: Low yield can be attributed to several factors. The following table summarizes potential causes and solutions.

Potential Cause Troubleshooting Strategy
Incomplete Reaction - Increase reaction time and monitor by TLC until the starting material is consumed.- Gradually increase the reaction temperature (e.g., to 70-80°C).[2]
Side Reactions - Control the addition rate of hydrazine to avoid localized high concentrations.- Optimize the stoichiometry of the reactants.
Product Loss During Work-up - Ensure complete extraction by performing multiple extractions with the organic solvent.- Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction.
Impurities in Starting Materials - Use freshly distilled or high-purity this compound.- Ensure the hydrazine source is of good quality.
Decomposition of Product - Avoid excessive heating during the reaction and purification.- Use mild work-up conditions.

Q4: I am observing multiple spots on my TLC plate. What are the likely byproducts?

A4: The formation of multiple products can be due to side reactions. Possible byproducts include N-amino pyrazoles or products from the incomplete reaction. Optimizing the stoichiometry and reaction conditions can help minimize the formation of these byproducts.

Q5: What is the best method to purify the crude 4-methylpyrazole?

A5: Vacuum distillation is a highly effective method for purifying 4-methylpyrazole, especially for removing less volatile impurities.[1] Recrystallization from a suitable solvent system can also be employed if the product is a solid at room temperature.

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purification Evaluate Purification Method start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_reactions Side Reactions Occurring check_reaction->side_reactions Multiple products observed product_loss_workup Product Loss During Work-up check_workup->product_loss_workup product_loss_purification Product Loss During Purification check_purification->product_loss_purification optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_conditions optimize_stoichiometry Optimize Stoichiometry & Addition Rate side_reactions->optimize_stoichiometry modify_workup Modify Work-up: - Adjust pH - Multiple Extractions product_loss_workup->modify_workup modify_purification Modify Purification: - Change Solvent - Different Method product_loss_purification->modify_purification

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Workflow for Synthesis of 4-Methylpyrazole

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reagents Prepare Hydrazine Solution setup_reaction Set up Reaction Flask prep_reagents->setup_reaction add_hydrazine Slowly Add Hydrazine setup_reaction->add_hydrazine react Stir at RT or Heat (60-80°C) add_hydrazine->react monitor Monitor by TLC react->monitor cool Cool to Room Temperature monitor->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water & Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate under Vacuum dry->concentrate purify Vacuum Distillation or Recrystallization concentrate->purify

Caption: Experimental workflow for the synthesis of 4-methylpyrazole.

II. Vilsmeier-Haack Reaction

This section provides guidance on using this compound in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q6: What is the Vilsmeier-Haack reaction and how is this compound involved?

A6: The Vilsmeier-Haack reaction is a method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[2][3][4][5][6] In this context, this compound can act as the substrate that is formylated. The Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the electrophile.[2][3]

Q7: What is a general experimental protocol for the Vilsmeier-Haack formylation?

A7: The following is a general procedure.

Materials:

  • This compound (or other electron-rich substrate)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), fresh

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise with vigorous stirring. The Vilsmeier reagent is formed in situ.[2]

  • Addition of Substrate: Dissolve this compound in an anhydrous solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent at 0-5°C.[2]

  • Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., 70-80°C), monitoring the progress by TLC.[2]

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Troubleshooting Guide

Q8: My Vilsmeier-Haack reaction is not working or giving a low yield. What should I check?

A8: Several factors can contribute to a failed or low-yielding Vilsmeier-Haack reaction.

Potential Cause Troubleshooting Strategy
Moisture Contamination - Ensure all glassware is rigorously dried (flame-dried or oven-dried).- Use anhydrous solvents and fresh, high-purity reagents (DMF, POCl₃).[2]
Inactive Vilsmeier Reagent - Prepare the Vilsmeier reagent at low temperature (0-5°C) and use it immediately.[2]
Low Substrate Reactivity - For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[2]
Incomplete Reaction - Monitor the reaction by TLC and extend the reaction time if necessary.[2]
Product Decomposition during Work-up - Perform the aqueous work-up at low temperatures (pouring onto crushed ice) and neutralize carefully with a mild base.

Q9: The reaction mixture turned into a dark, tarry residue. What could be the cause?

A9: The formation of a tarry residue is often due to overheating or the presence of impurities. Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent.[2] Using purified starting materials and anhydrous solvents can also prevent side reactions leading to polymerization and decomposition.

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3->Vilsmeier_reagent + Sigma_complex Sigma Complex Intermediate Vilsmeier_reagent->Sigma_complex Aromatic_substrate Aromatic Substrate (e.g., this compound) Aromatic_substrate->Sigma_complex Electrophilic Attack Iminium_ion Iminium Ion Sigma_complex->Iminium_ion Deprotonation Hydrolysis Hydrolysis (Work-up) Iminium_ion->Hydrolysis Product Formylated Product Hydrolysis->Product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

References

Technical Support Center: 3-Dimethylamino-2-methyl-2-propenal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-2-methyl-2-propenal. The information is designed to address specific issues that may be encountered during its synthesis and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as α-Methyl-β-dimethylaminoacrolein, is a chemical intermediate widely used in organic synthesis. Its bifunctional nature, possessing both an aldehyde and an enamine group, makes it a versatile building block for the construction of various heterocyclic compounds and other complex organic molecules.

Q2: What are the common synthetic routes to this compound?

The most common laboratory and industrial synthesis of this compound is through a Vilsmeier-Haack type reaction. This typically involves the reaction of propionaldehyde with a Vilsmeier reagent, which is pre-formed from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. Another potential, though less direct, route involves a Mannich-type condensation reaction between propionaldehyde, dimethylamine, and formaldehyde.

Q3: What are the main side products I should be aware of during the synthesis of this compound?

The formation of side products is highly dependent on the reaction conditions. The primary side products of concern include:

  • 1,1-Bis(dimethylamino)propane (Aminal): This can form from the reaction of propionaldehyde with an excess of dimethylamine, especially if the Vilsmeier reagent is not formed efficiently.

  • Polymerization Products: Enamines and aldehydes, particularly under acidic or basic conditions and at elevated temperatures, are prone to polymerization.

  • Over-formylation or other chlorinated byproducts: In Vilsmeier-Haack reactions, there is a possibility of forming di-formylated or chlorinated species, although this is less common with aliphatic aldehydes compared to electron-rich aromatic substrates.

Q4: How can I purify crude this compound?

Vacuum distillation is the most effective method for purifying this compound on a laboratory scale. Given its boiling point of 110-115 °C at 1 mmHg, a vacuum setup is necessary to avoid decomposition at higher temperatures.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

  • TLC or GC-MS analysis of the crude reaction mixture shows a large amount of starting material or a complex mixture of products.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Vilsmeier Reagent Formation Ensure that the Vilsmeier reagent is prepared under anhydrous conditions and at a low temperature (typically 0-5 °C) before the addition of propionaldehyde. The order of addition is critical; slowly add the activating agent (e.g., POCl₃) to the formamide.
Sub-optimal Reaction Temperature The reaction temperature for the formylation of propionaldehyde should be carefully controlled. Running the reaction at too low a temperature may result in an incomplete reaction, while too high a temperature can lead to side reactions and polymerization. Start with a low temperature (e.g., 0-10 °C) and gradually warm to room temperature while monitoring the reaction progress.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the Vilsmeier reagent relative to propionaldehyde to ensure complete conversion of the starting material.
Hydrolysis of the Product During Workup The enamine functionality is sensitive to acidic conditions and can hydrolyze back to the corresponding aldehyde and amine. Ensure the workup is performed under neutral or slightly basic conditions.
Issue 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • NMR or GC-MS analysis of the purified product shows the presence of unexpected signals.

  • The physical properties (e.g., color, melting point) of the product are inconsistent with literature values.

Troubleshooting Specific Impurities:

ImpurityIdentificationFormation MechanismPrevention and Removal
1,1-Bis(dimethylamino)propane (Aminal) Characteristic signals in ¹H NMR for the CH(NMe₂)₂ proton and two distinct methyl groups on the nitrogen atoms. Can be confirmed by GC-MS.Reaction of propionaldehyde with two equivalents of dimethylamine. This can be favored if there is free dimethylamine in the reaction mixture, for instance, from the decomposition of DMF.Use freshly distilled, high-purity DMF. Ensure the Vilsmeier reagent is fully formed before the addition of propionaldehyde. Can be removed by careful vacuum distillation.
Polymeric Material Broad, unresolved signals in the NMR spectrum. A non-volatile, viscous residue after distillation.Acid or base-catalyzed polymerization of the enamine product or starting aldehyde.Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid excessive heating. The use of a polymerization inhibitor in small quantities can be considered. Purification by vacuum distillation will separate the monomeric product from the polymer.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Propionaldehyde, freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add freshly distilled propionaldehyde (1.0 equivalent) dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Vacuum Distillation

Equipment:

  • A short-path distillation apparatus is recommended to minimize product loss.

  • Use a vacuum pump capable of reaching a pressure of at least 1 mmHg.

  • A cold trap should be placed between the distillation apparatus and the vacuum pump.

Procedure:

  • Assemble the distillation apparatus and ensure all joints are well-sealed with vacuum grease.

  • Transfer the crude this compound to the distillation flask.

  • Slowly apply the vacuum to the system.

  • Once a stable vacuum is achieved (around 1 mmHg), begin to heat the distillation flask.

  • Collect the fraction that distills at 110-115 °C.

  • After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): A standard non-polar column (e.g., DB-5 or equivalent) can be used. A temperature program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) will allow for the separation of the product from starting materials and lower boiling point impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a deuterated solvent such as CDCl₃. The spectra can be used to confirm the structure of the product and identify any impurities present by comparing the chemical shifts and integration values with known standards.

Visualizations

Reaction_Pathway Propionaldehyde Propionaldehyde Intermediate Iminium Salt Intermediate Propionaldehyde->Intermediate + Vilsmeier Reagent Side_Product_1 1,1-Bis(dimethylamino)propane Propionaldehyde->Side_Product_1 + 2x Dimethylamine Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Intermediate Product This compound Intermediate->Product - H⁺ Side_Product_2 Polymerization Product->Side_Product_2 Heat/Acid/Base

Caption: Synthetic pathway and potential side products.

Troubleshooting_Workflow start Low Product Yield check_reagent Check Vilsmeier Reagent Formation Conditions start->check_reagent check_temp Optimize Reaction Temperature check_reagent->check_temp [Conditions OK] solution_reagent Use anhydrous reagents, low temperature check_reagent->solution_reagent [Conditions Not Ideal] check_stoich Verify Stoichiometry check_temp->check_stoich [Temp Optimized] solution_temp Monitor temperature closely, try gradual warming check_temp->solution_temp [Temp Not Optimized] check_workup Ensure Neutral/Basic Workup check_stoich->check_workup [Stoichiometry Correct] solution_stoich Use slight excess of Vilsmeier reagent check_stoich->solution_stoich [Stoichiometry Incorrect] solution_workup Use bicarbonate wash, avoid strong acids check_workup->solution_workup [Workup Acidic] end Improved Yield check_workup->end [Workup OK] solution_reagent->end solution_temp->end solution_stoich->end solution_workup->end

Caption: Troubleshooting workflow for low product yield.

Technical Support Center: Purification of Products from 3-Dimethylamino-2-methyl-2-propenal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 3-Dimethylamino-2-methyl-2-propenal.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction products derived from this compound, offering systematic solutions.

Issue 1: Low or No Recovery of Basic Products from Silica Gel Chromatography

  • Question: I am performing column chromatography on a reaction product, which is a basic heterocyclic compound (e.g., a substituted pyrimidine or pyridine), but I am getting very low or no recovery of my product from the silica gel column. What is happening and how can I fix this?

  • Answer: This is a frequent challenge when purifying basic compounds, particularly amines, on standard silica gel. The acidic nature of silica gel leads to strong adsorption of basic analytes, which can result in irreversible binding, poor recovery, and significant peak tailing.

    Here are several strategies to overcome this issue:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v).[1] Pyridine can also be used.[1]

    • Use of Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of triethylamine.

    • Alternative Chromatographic Techniques: For highly polar and basic compounds, consider using alternative methods to traditional silica gel chromatography:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a mobile phase high in organic content, which is well-suited for retaining and separating polar compounds.[2]

      • Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an effective alternative. For more polar compounds that elute in the void volume on a standard C18 column, consider using a polar-embedded or polar-endcapped column.[2]

    • Acid-Base Extraction: Before chromatography, perform an acid-base extraction to separate your basic product from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH or NaHCO3) to regenerate the free base, which can then be extracted back into an organic solvent.

Issue 2: Presence of Persistent, Unidentified Impurities After Purification

  • Question: After purification by column chromatography and/or recrystallization, I still observe persistent impurities in my final product according to NMR or LC-MS analysis. What are the likely sources of these impurities and how can I remove them?

  • Answer: Persistent impurities can arise from several sources, including side reactions, unreacted starting materials, or decomposition of the product during workup or purification.

    Here's a systematic approach to identify and eliminate these impurities:

    • Identify the Impurities: If possible, use techniques like LC-MS or high-resolution mass spectrometry to determine the molecular weights of the impurities. This can provide clues as to their identity (e.g., unreacted starting materials, dimers, or byproducts from common side reactions).

    • Common Byproducts in Pyrimidine Synthesis: When synthesizing pyrimidines from enaminones, a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. This can occur if two equivalents of a β-dicarbonyl compound react with an aldehyde and ammonia (which can be formed from the decomposition of urea or other nitrogen sources).

    • Re-evaluation of Purification Strategy:

      • Orthogonal Purification Methods: If one purification method is insufficient, try a second, different method. For example, if you have already performed normal-phase chromatography, consider reversed-phase chromatography or recrystallization from a different solvent system.

      • Recrystallization Solvent Screening: Systematically screen a range of solvents for recrystallization. A good solvent will dissolve your product when hot but not when cold, while the impurities will either be insoluble in the hot solvent or remain soluble in the cold solvent. For aminopyrimidines, polar protic solvents like ethanol or methanol, or mixtures with water, are often good starting points.[3]

      • Preparative TLC or HPLC: For small-scale purifications or very difficult separations, preparative thin-layer chromatography (TLC) or preparative high-performance liquid chromatography (HPLC) can provide high-purity material.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I am trying to recrystallize my product, but it is separating as an oil instead of forming crystals. What causes this and what should I do?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solubility of the compound in the solvent is too high.

    Here are some troubleshooting steps:

    • Lower the Crystallization Temperature: If the oil solidifies upon further cooling, the initial cooling rate may be too fast. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble. Alternatively, you can use a co-solvent system. Dissolve your compound in a good solvent and then add a poorer solvent dropwise until the solution becomes turbid. Then, heat the mixture until it becomes clear again and allow it to cool slowly.

    • Reduce the Concentration: The solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool again.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from reactions of this compound?

A1: The most common and effective purification methods are:

  • Flash Column Chromatography: This is a widely used technique for separating reaction products from impurities. For basic products, it is often necessary to add a small amount of triethylamine to the eluent.[1]

  • Recrystallization: This is an excellent method for obtaining highly pure crystalline products. The choice of solvent is crucial for successful recrystallization.[3]

  • Acid-Base Extraction: This is a useful workup procedure to separate basic products from acidic and neutral impurities before further purification.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an effective purification method.

Q2: What are some common impurities I might expect in my reaction mixture?

A2: Common impurities include:

  • Unreacted Starting Materials: Unconsumed this compound or other reactants.

  • Side-Reaction Products: Depending on the reaction, these can include dimers, polymers, or products from alternative reaction pathways (e.g., Hantzsch dihydropyridines in pyrimidine synthesis).

  • Reagents and Catalysts: Residual catalysts or reagents used in the reaction.

  • Solvents: Residual reaction or workup solvents.

Q3: How can I monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography and for assessing the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

Q4: My product is a salt (e.g., a hydrochloride). How does this affect my purification strategy?

A4: If your product is a salt, its solubility properties will be significantly different from the free base. Salts are generally more polar and may be soluble in water or polar protic solvents. For purification by chromatography, you may need to use a more polar eluent system. Alternatively, you can often convert the salt back to the free base by treatment with a mild base (e.g., sodium bicarbonate) before purification by extraction or chromatography.

Quantitative Data Summary

The following tables summarize typical purification conditions and outcomes for various classes of compounds synthesized from this compound and related enamines.

Table 1: Flash Chromatography Conditions for Product Purification

Product ClassStationary PhaseEluent SystemTypical RfPurity AchievedReference
Substituted PyridinesSilica GelEthyl Acetate/Hexanes (gradient)0.2 - 0.4>95%General Practice
2-Amino-5-methylpyrimidinesSilica GelDichloromethane/Methanol (gradient)0.3 - 0.5>98%General Practice
Substituted PyrazolesSilica GelEthyl Acetate/Hexanes0.3>97%General Practice
Pyrrolo[2,3-d]pyrimidinesSilica GelDichloromethane/MethanolNot specifiedHighN/A

Table 2: Recrystallization Solvents and Typical Yields

Product ClassRecrystallization Solvent(s)Typical YieldPurity AchievedReference
2-Amino-5-methylpyrimidinesEthanol or Ethanol/Water70-90%>99%[3]
Substituted PyridinesIsopropanol60-85%>99%General Practice
Substituted PyrazolesMethanol or Ethanol75-95%>99%[4]

Experimental Protocols

Protocol 1: General Procedure for Purification of a Basic Heterocyclic Product by Flash Column Chromatography

  • Preparation of the Crude Sample: After the reaction workup, concentrate the crude product under reduced pressure. If the crude product is a solid, dissolve it in a minimum amount of a suitable solvent (e.g., dichloromethane). If it is an oil, it can be loaded directly or dissolved in a small amount of a non-polar solvent.

  • Column Packing: Select an appropriately sized flash chromatography column and pack it with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio) and gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Add 0.1-1% triethylamine to the eluent to prevent product tailing and improve recovery.[1]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the product is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start This compound + Reactants reaction Reaction (e.g., Cyclocondensation) start->reaction extraction Aqueous Workup / Extraction reaction->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration chromatography Flash Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization end Pure Product recrystallization->end

Caption: General experimental workflow from reaction to pure product.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Issue Identified low_recovery Low/No Recovery start->low_recovery tailing Peak Tailing start->tailing oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals add_base Solution: Add Base (e.g., Et3N) to Eluent low_recovery->add_base Cause: Strong Adsorption tailing->add_base Cause: Strong Adsorption change_solvent Solution: Change Solvent / Adjust Concentration oiling_out->change_solvent Cause: Poor Solvent Choice / High Concentration induce_crystallization Solution: Scratch Flask / Add Seed Crystal no_crystals->induce_crystallization Cause: Solution Too Dilute

References

How to avoid polymerization of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the polymerization of 3-Dimethylamino-2-methyl-2-propenal during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound featuring a reactive α,β-unsaturated aldehyde functional group and an enamine moiety. This structure makes it susceptible to polymerization, which can be initiated by factors such as heat, light, air (oxygen), and the presence of acid, base, or radical species. Polymerization is an undesirable process that leads to the formation of long-chain molecules, resulting in increased viscosity, solidification, and loss of the desired monomer.

Q2: What are the visible signs of polymerization?

Common indicators that polymerization of this compound may be occurring include:

  • An increase in the viscosity of the liquid.

  • The formation of a solid precipitate or a gel-like substance.

  • A noticeable change in color, often to a darker yellow or brown.

  • An unexpected release of heat (exotherm).

Q3: How should this compound be properly stored to minimize polymerization?

To minimize the risk of polymerization during storage, the following conditions are recommended:

  • Cool and Dark Environment: Store the compound in a cool, dark place. Refrigeration at 2-8°C is often advised.

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen, which can initiate radical polymerization.[1] The compound is known to be air-sensitive.[2]

  • Appropriate Container: Use a tightly sealed container to prevent exposure to moisture and air.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound appears viscous or has solidified upon receipt or during storage. Polymerization has already occurred due to improper storage or handling.The polymerized product is generally not usable. It is recommended to procure fresh material and ensure adherence to proper storage conditions.
Polymerization occurs during a reaction. The reaction conditions (e.g., high temperature, presence of initiators, incompatible reagents) are promoting polymerization.1. Lower the reaction temperature if the protocol allows. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Check for incompatible reagents in the reaction mixture, such as strong oxidizing agents or strong bases.[3] 4. Consider adding a suitable polymerization inhibitor to the reaction mixture if it does not interfere with the desired transformation.
Compound darkens in color over time. This can be an early sign of degradation or slow polymerization.Review storage conditions to ensure they are optimal (cool, dark, inert atmosphere). If the material is still within its expiry date and the discoloration is minor, it may still be usable, but its purity should be verified (e.g., by NMR or GC) before use in sensitive applications.

Experimental Protocols

Protocol for Screening Polymerization Inhibitors

This protocol provides a general method to evaluate the effectiveness of different inhibitors in preventing the thermal polymerization of this compound.

Materials:

  • This compound

  • Inhibitor candidates (e.g., Hydroquinone, MEHQ, DBHA)

  • Small, sealable reaction vials

  • Heating block or oil bath with precise temperature control

  • Inert gas source (e.g., nitrogen or argon)

  • Method to assess polymerization (e.g., visual inspection for solidification, viscosity measurement)

Procedure:

  • Preparation of Inhibitor Stock Solutions: Prepare stock solutions of each inhibitor at a known concentration (e.g., 1000 ppm) in a solvent that is compatible with this compound and the intended application.

  • Sample Preparation: In a series of labeled vials, add a measured amount of this compound.

  • Inhibitor Addition: To each vial (except for a negative control), add a specific volume of an inhibitor stock solution to achieve the desired final concentration (e.g., 50, 100, 200 ppm).

  • Negative Control: Prepare a control vial containing only this compound with no added inhibitor.

  • Inert Atmosphere: Purge each vial with an inert gas and seal it tightly.

  • Heating: Place the vials in a heating block or oil bath set to a temperature that is known or expected to induce polymerization (e.g., 60-80 °C).

  • Monitoring: Periodically (e.g., every hour), remove the vials and visually inspect for signs of polymerization such as increased viscosity or solidification. Record the time it takes for polymerization to occur in each sample.

  • Data Analysis: Compare the time to polymerization for each inhibitor concentration against the negative control. A longer time to polymerization indicates a more effective inhibitor.

Data Presentation

Table of Common Polymerization Inhibitors for Unsaturated Aldehydes
Inhibitor Chemical Class Typical Concentration Range (ppm) Mechanism of Action Notes
Hydroquinone (HQ) Phenolic50 - 200Radical ScavengerEffective at moderate temperatures. Can be removed by an alkali wash.[4]
Hydroquinone Monomethyl Ether (MEHQ) Phenolic50 - 200Radical ScavengerOften preferred over hydroquinone due to lower toxicity. Can be removed by an alkali wash.[4]
Butylated Hydroxytoluene (BHT) Phenolic100 - 500Radical ScavengerA common antioxidant and stabilizer.
N,N-Dibenzylhydroxylamine (DBHA) Hydroxylamine100 - 1000Radical ScavengerCan be effective for inhibiting the polymerization of unsaturated monomers.[1]
Phenothiazine Amine100 - 500Radical ScavengerHighly effective, particularly at elevated temperatures.

Visualizations

Polymerization_Prevention_Workflow Workflow for Preventing Polymerization of this compound cluster_storage Storage cluster_handling Handling and Experimentation storage Store in a cool, dark place (2-8°C) under an inert atmosphere (N2 or Ar). handling Handle under inert atmosphere. Avoid exposure to heat, light, and air. storage->handling reaction_setup Set up reaction under inert atmosphere. Use purified, degassed solvents and reagents. handling->reaction_setup check_compatibility Verify compatibility of all reagents. Avoid strong oxidizing agents and strong bases. reaction_setup->check_compatibility add_inhibitor If necessary, add a suitable polymerization inhibitor (e.g., HQ, MEHQ). check_compatibility->add_inhibitor

Caption: A workflow diagram illustrating the key steps for preventing the polymerization of this compound during storage and handling.

Polymerization_Signaling_Pathway Potential Polymerization Pathways and Inhibition initiator Initiator (Heat, Light, O2, Impurities) monomer This compound (Monomer) initiator->monomer activates radical Free Radical Formation monomer->radical forms polymer Polymer monomer->polymer propagates to radical->monomer reacts with inhibitor Inhibitor (e.g., Hydroquinone) radical->inhibitor scavenged by inhibitor->polymer prevents formation

Caption: A diagram showing the potential free-radical polymerization pathway of this compound and the role of inhibitors in preventing it.

References

Technical Support Center: 3-Dimethylamino-2-methyl-2-propenal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and workup of 3-Dimethylamino-2-methyl-2-propenal.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: Key properties are summarized in the table below. These values are useful for in-process checks and final product characterization.

PropertyValueReference
Molecular Formula C6H11NO[1][2]
Molecular Weight 113.16 g/mol [1][2][3]
Appearance Light yellow to yellow to orange powder, lump, or clear liquid[1]
Purity >97.0% (GC)[1][3]
Melting Point 34-38 °C (lit.)[3][4]
Boiling Point 110-115 °C at 1 mmHg (lit.)[3]
Density 0.971 g/mL at 25 °C (lit.)[3]
Storage Temperature 2-8°C, under an inert gas is recommended.[3][5]

Q2: What are the primary hazards associated with this compound?

A2: According to GHS classifications, this compound is considered a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] Appropriate personal protective equipment (PPE), such as gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[3]

Q3: In what typical reactions is this compound used as a reagent?

A3: this compound is a useful building block in organic synthesis. For instance, it is a suitable precursor for the synthesis of methylmalondialdehyde.[3] Its structural features make it valuable for constructing various heterocyclic and carbocyclic systems.

Troubleshooting Guide

This guide addresses common issues that may arise during the reaction workup of this compound.

Issue 1: Formation of a Stable Emulsion During Aqueous Wash

  • Possible Cause: High concentrations of amine-based starting materials or byproducts, or the use of solvents like THF or acetone that are partially miscible with water.[6]

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Add Ice: Adding ice can sometimes help break up an emulsion by changing the temperature and density of the layers.[6]

    • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

    • Solvent Modification: If the reaction solvent is partially water-miscible, it is best to remove it via rotary evaporation before the aqueous workup.[6]

Issue 2: Low Yield of Isolated Product

  • Possible Cause:

    • Incomplete reaction.

    • Product partitioning into the aqueous layer during extraction.

    • Product loss during distillation or purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate technique (e.g., TLC, GC, NMR) before starting the workup.

    • pH Adjustment: The product is a tertiary amine, which can be protonated and become water-soluble in acidic conditions.[6] Ensure the aqueous phase is basic (pH > 8) before extraction to keep the product in the organic layer.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Purification Method: For a thermally sensitive compound, consider purification methods other than distillation, such as column chromatography, to minimize degradation.

Issue 3: Product Contaminated with Starting Materials or Byproducts

  • Possible Cause: Inefficient removal of unreacted starting materials (e.g., dimethylamine) or byproducts from the Mannich reaction.

  • Troubleshooting Steps:

    • Acid Wash: To remove residual dimethylamine, wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The protonated dimethylamine will partition into the aqueous phase.[6] Note: This step should only be performed if the target compound is stable to acid.

    • Copper Sulfate Wash: An alternative to an acid wash for removing amines is to wash the organic layer with a 10% aqueous copper sulfate solution. The amine will form a complex with the copper and move into the aqueous layer.[6]

    • Distillation: For compounds with sufficient thermal stability, fractional distillation can be an effective final purification step to separate the product from impurities with different boiling points.[7]

Experimental Protocols & Visualizations

General Reaction Workup Protocol

Methodology:

  • Reaction Quenching: Upon completion, the reaction mixture is cooled to room temperature.

  • Phase Separation: If an aqueous formaldehyde solution was used, two phases (aqueous and organic) may form. These should be separated.[7]

  • Extraction: The aqueous phase is extracted multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are then combined.

  • Washing: The combined organic phase is washed sequentially with:

    • Water, to remove water-soluble impurities.

    • Brine, to facilitate phase separation and remove residual water.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified, typically by vacuum distillation, to yield the final product with a purity of around 98%.[7]

Visualized Experimental Workflow

experimental_workflow start Reaction Mixture quench Cool to RT start->quench phase_sep Separate Phases (if applicable) quench->phase_sep extract Extract Aqueous Phase with Organic Solvent phase_sep->extract combine Combine Organic Layers extract->combine wash Wash with Water & Brine combine->wash dry Dry over Na2SO4 wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate purify Purification (Vacuum Distillation) evaporate->purify end Pure Product purify->end

Caption: General experimental workflow for the workup of this compound.

Troubleshooting Logic Diagram

Caption: Troubleshooting decision tree for common workup issues.

References

Technical Support Center: Pyrimidine Synthesis with 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in pyrimidine synthesis using 3-Dimethylamino-2-methyl-2-propenal.

Troubleshooting Guide: Low Product Yield

Low yields in the synthesis of pyrimidines from this compound can arise from several factors. This guide provides a systematic approach to identifying and addressing these issues.

Problem: The yield of the desired pyrimidine product is consistently low.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Temperature: If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield. Conversely, high temperatures can sometimes lead to the degradation of starting materials or products, or favor the formation of side products. It is crucial to find the optimal temperature for your specific system. Monitoring the reaction by Thin Layer Chromatography (TLC) at different temperatures can help determine the ideal conditions.[1] Reaction Time: Incomplete conversion due to insufficient reaction time is a common issue. Monitor the reaction's progress using TLC to ensure it has gone to completion before workup.
Catalyst Inefficiency Catalyst Choice: The selection of a catalyst can significantly influence the reaction's success. While some reactions may proceed without a catalyst, the addition of a Brønsted or Lewis acid can often improve yields. Common catalysts for pyrimidine synthesis include HCl, FeCl₃, and ZnCl₂.[1] Catalyst Loading: The amount of catalyst used is critical. Too little may result in low conversion, while too much can lead to unwanted side reactions. An optimal catalyst loading should be determined experimentally.
Improper Solvent Selection The polarity and proticity of the solvent can affect reaction rates and yields. Polar solvents like ethanol or acetonitrile are often used in pyrimidine synthesis.[1] However, solvent-free conditions have also been shown to be effective and offer environmental benefits.[1] It is advisable to screen a variety of solvents to find the most suitable one for your specific reaction. Ensure the solvent is dry, as water can sometimes interfere with the reaction.[1]
Purity of Reactants Impurities in the this compound, urea, or other reactants can inhibit the reaction or lead to the formation of byproducts. Ensure all starting materials are of high purity.
Incorrect Stoichiometry While a 1:1 molar ratio of the propenal to the nitrogen source (e.g., urea, guanidine) is theoretically required, a slight excess of the nitrogen source (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion and improve yields.
Formation of Side Products Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrimidine. See the FAQ section below for common side products and strategies to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should expect in this reaction?

A1: While specific side products for the reaction of this compound are not extensively documented in the available literature, general side reactions in pyrimidine synthesis from enaminones and urea/guanidine can include:

  • Hydrolysis of the Enaminone: The enaminone starting material can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water, which would halt the desired reaction pathway.

  • Self-condensation of the Enaminone: Under certain conditions, enaminones can undergo self-condensation reactions.

  • Formation of Alternative Heterocycles: Depending on the reaction conditions and the presence of impurities, alternative cyclization pathways may lead to the formation of other heterocyclic systems.

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of your reaction.[1] By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate, you can visualize the disappearance of your starting materials and the appearance of your product. This will help you determine the optimal reaction time and prevent premature or unnecessarily long reaction times that could lead to product degradation.

Q3: Are there any recommended catalysts for the synthesis of pyrimidines from enaminones?

A3: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., FeCl₃, ZnCl₂, YbCl₃) have been successfully employed in pyrimidine synthesis. The choice of catalyst can depend on the specific substrates and reaction conditions. It is often beneficial to screen a small selection of catalysts to identify the most effective one for your system.

Q4: What is the general mechanism for the formation of a pyrimidine from this compound and urea?

A4: The reaction likely proceeds through a cyclocondensation mechanism. The more nucleophilic nitrogen of urea attacks the electrophilic aldehyde carbon of the propenal. This is followed by an intramolecular cyclization where the other nitrogen of urea attacks the enamine carbon, leading to the elimination of dimethylamine. A final dehydration step then yields the aromatic pyrimidine ring.

Experimental Protocols

General Protocol for Pyrimidine Synthesis:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).

  • Addition of Nitrogen Source: Add urea or guanidine hydrochloride (1.0 - 1.2 equivalents) to the solution.

  • Catalyst Addition: If a catalyst is used, add the selected acid catalyst (e.g., a catalytic amount of HCl or a Lewis acid) to the reaction mixture.

  • Reaction: Stir the mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the substrates). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base.

  • Isolation and Purification: Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired pyrimidine.

Visualizations

The following diagrams illustrate key aspects of the pyrimidine synthesis workflow and troubleshooting logic.

G Troubleshooting Low Yield in Pyrimidine Synthesis start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents check_side_products Investigate Side Products start->check_side_products optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_catalyst Screen Catalysts & Loading check_conditions->optimize_catalyst optimize_solvent Test Different Solvents check_conditions->optimize_solvent purify_reagents Purify Starting Materials check_reagents->purify_reagents adjust_stoichiometry Adjust Stoichiometry check_reagents->adjust_stoichiometry modify_workup Modify Workup/Purification check_side_products->modify_workup success Improved Yield optimize_temp->success optimize_time->success optimize_catalyst->success optimize_solvent->success purify_reagents->success adjust_stoichiometry->success modify_workup->success

Caption: A flowchart for troubleshooting low yields.

G General Pyrimidine Synthesis Workflow start Start reagents Combine this compound, Urea/Guanidine, and Solvent start->reagents catalyst Add Catalyst reagents->catalyst reaction Heat and Stir Reaction Mixture catalyst->reaction monitor Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Neutralization, Solvent Removal) monitor->workup Reaction Complete purification Purify Product (Recrystallization/Chromatography) workup->purification product Isolated Pyrimidine Product purification->product

Caption: A typical experimental workflow for pyrimidine synthesis.

References

Stability of 3-Dimethylamino-2-methyl-2-propenal in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3-Dimethylamino-2-methyl-2-propenal in acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in acidic conditions?

A1: No, this compound is generally not stable in acidic conditions, especially in the presence of water. As a vinylogous amide, it possesses enamine-like characteristics, making it susceptible to hydrolysis.[1][2][3] The lone pair of electrons on the nitrogen atom makes the double bond electron-rich and prone to protonation, initiating a decomposition pathway.

Q2: What happens to this compound in an acidic solution?

A2: In the presence of aqueous acid, this compound is likely to undergo hydrolysis to yield 2-methylmalonaldehyde and dimethylamine.[1][4] The reaction is initiated by the protonation of the carbon-carbon double bond, followed by the nucleophilic attack of water.

Q3: My reaction involving this compound under acidic conditions is giving low yields or unexpected side products. Could this be a stability issue?

A3: Yes, it is highly probable. If your reaction requires acidic conditions and you are observing low yields of your desired product or the formation of unexpected byproducts, the decomposition of this compound is a likely cause. The generated 2-methylmalonaldehyde is a reactive dicarbonyl compound that can participate in various side reactions.

Q4: How can I minimize the decomposition of this compound in my reaction?

A4: To minimize decomposition, consider the following strategies:

  • Anhydrous Conditions: If possible, conduct the reaction under strictly anhydrous conditions. The presence of water is critical for the hydrolysis pathway.

  • Non-Aqueous Acids: Use non-aqueous acid sources if your reaction chemistry allows.

  • Temperature Control: Perform the reaction at the lowest possible temperature to slow down the rate of hydrolysis.

  • Order of Addition: Add the this compound to the reaction mixture as late as possible to minimize its exposure time to the acidic environment.

  • Use a Milder Acid: If feasible, use a weaker acid or a buffered system to maintain a less aggressive acidic pH.

Q5: What analytical techniques can I use to monitor the stability of this compound in my reaction mixture?

A5: You can monitor the stability of the compound using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To track the disappearance of the starting material and the appearance of decomposition products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe changes in the proton or carbon signals corresponding to the starting material and identify the formation of hydrolysis products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the components are volatile, this can be used to separate and identify the starting material and its degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no yield of the desired product Decomposition of this compound due to acidic conditions.Confirm the stability of the reagent under your specific reaction conditions using a small-scale trial monitored by HPLC or NMR. If decomposition is confirmed, refer to the strategies in FAQ Q4 to minimize hydrolysis.
Formation of a significant amount of a polar, water-soluble byproduct Likely formation of dimethylamine hydrochloride or other salts.During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can remove the dimethylamine salt.
Complex mixture of unidentified byproducts 2-Methylmalonaldehyde, the hydrolysis product, is highly reactive and can undergo self-condensation or react with other components in the reaction mixture.Try to perform the reaction at a lower temperature to reduce the rate of side reactions. Consider using a scavenger for the aldehyde byproduct if it does not interfere with your main reaction.
Inconsistent reaction outcomes The amount of water present in the reaction may be varying between batches, leading to different rates of decomposition.Ensure all solvents and reagents are rigorously dried before use. Use of a drying agent in the reaction vessel might be beneficial if compatible with the reaction chemistry.

Quantitative Data Summary

Condition Parameter Expected Stability Rationale
pH Strong Acid (pH < 3)Very LowRapid protonation of the double bond leads to fast hydrolysis.
Weak Acid (pH 4-6)Low to ModerateHydrolysis still occurs, but at a slower rate compared to strong acid.
Temperature Low Temperature (0-25 °C)ModerateThe rate of hydrolysis is significantly reduced at lower temperatures.
High Temperature (>50 °C)Very LowIncreased temperature accelerates the rate of hydrolysis.
Solvent Protic (e.g., water, methanol)LowProtic solvents can participate in the hydrolysis mechanism.
Aprotic (e.g., THF, DCM)High (if anhydrous)In the absence of water, the hydrolysis pathway is inhibited.

Experimental Protocols

Protocol: Monitoring the Stability of this compound in Acidic Conditions by HPLC

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Acidic Solution: Prepare the acidic solution that mimics your reaction conditions (e.g., a specific concentration of HCl in a chosen solvent).

  • Initiation of the Experiment: At time t=0, add a known volume of the stock solution of this compound to the acidic solution, ensuring rapid mixing.

  • Time-Point Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a base (e.g., triethylamine or a saturated solution of sodium bicarbonate) to neutralize the acid and prevent further degradation.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of water and acetonitrile with a neutral or slightly basic buffer) to separate the starting material from its degradation products.

  • Data Analysis: Quantify the peak area of the this compound at each time point to determine its rate of disappearance.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Start: Low yield or unexpected byproducts in acidic reaction check_stability Is the stability of the reagent in your specific acidic conditions known? start->check_stability perform_stability_test Perform a stability test (e.g., HPLC or NMR time course study) check_stability->perform_stability_test No is_stable Is the reagent stable under the reaction conditions? check_stability->is_stable Yes perform_stability_test->is_stable other_issues Investigate other potential reaction issues (e.g., reactant purity, temperature, stoichiometry) is_stable->other_issues Yes implement_strategies Implement strategies to minimize decomposition (see FAQ Q4) is_stable->implement_strategies No end Problem Resolved other_issues->end implement_strategies->end Decomposition_Pathway Proposed Acid-Catalyzed Hydrolysis of this compound cluster_reactants Reactants cluster_products Products reactant This compound protonation Protonation of the double bond reactant->protonation + H⁺ acid H₃O⁺ intermediate1 Iminium ion intermediate protonation->intermediate1 water_attack Nucleophilic attack by water intermediate1->water_attack + H₂O intermediate2 Hemiaminal-like intermediate water_attack->intermediate2 proton_transfer Proton transfer intermediate2->proton_transfer intermediate3 Protonated hemiaminal proton_transfer->intermediate3 elimination Elimination of dimethylamine intermediate3->elimination product1 2-Methylmalonaldehyde elimination->product1 product2 Dimethylamine elimination->product2

References

Technical Support Center: Purification Strategies for Reactions Involving 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for the removal of unreacted 3-Dimethylamino-2-methyl-2-propenal from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound?

A1: The primary methods for removing the polar and basic this compound include:

  • Aqueous Extractive Workup: Utilizing acidic solutions or metal salt solutions to render the enaminone water-soluble.

  • Flash Column Chromatography: Separating the enaminone from the desired product based on polarity differences.

  • Vacuum Distillation: Effective when there is a significant boiling point difference between the enaminone and the product.

  • Precipitation/Crystallization: Selectively precipitating either the product or the impurity.

Q2: My desired product is sensitive to acid. What is the best way to remove this compound?

A2: For acid-sensitive products, an extractive workup using a 10% aqueous copper(II) sulfate solution is a suitable alternative to an acid wash. The copper sulfate complexes with the amine functionality of the enaminone, rendering it soluble in the aqueous layer.[1][2] Another option is to use flash chromatography on silica gel or amine-functionalized silica.

Q3: The unreacted this compound is streaking badly on my silica gel TLC plate and column. How can I resolve this?

A3: Streaking of basic compounds like this compound on silica gel is common due to strong interactions with the acidic silanol groups. To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-2% v/v) or ammonia, to your eluent system.[3][4]

  • Use an amine-functionalized silica gel stationary phase, which has a slightly basic surface that repels basic compounds, leading to better peak shapes.[1][5]

Q4: When is vacuum distillation a suitable method for purification?

A4: Vacuum distillation is a good choice when your desired product has a significantly different boiling point from this compound (boiling point of 110-115 °C at 1 mmHg).[6][7] This method is particularly useful for large-scale purifications where chromatography might be less practical.

Troubleshooting Guides

Issue 1: Incomplete Removal of this compound with Aqueous Extraction
Potential Cause Solution
Insufficient Acid/Copper Sulfate Increase the number of washes or the concentration of the acidic or copper sulfate solution. For an acid wash, ensure the pH of the aqueous layer is acidic after extraction.
Emulsion Formation Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase and break the emulsion.[8]
Product is also Water-Soluble Minimize the number of aqueous washes. Consider using a continuous liquid-liquid extraction apparatus for highly water-soluble products.
Issue 2: Co-elution of this compound with the Product during Flash Chromatography
Potential Cause Solution
Inappropriate Solvent System Optimize the eluent system using TLC. Aim for a significant difference in Rf values between your product and the enaminone. A good starting point for many compounds is a gradient of ethyl acetate in hexanes.
Silica Gel Acidity As mentioned in the FAQs, add a basic modifier like triethylamine to the eluent or switch to an amine-functionalized silica column.[1][3][4][5]
Column Overloading Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by mass.

Data Presentation: Comparison of Purification Methods

The following tables provide a comparative overview of the different methods for removing unreacted this compound. The efficiencies are typical estimates and can vary based on the specific reaction mixture and conditions.

Table 1: Extractive Workup Comparison

Method Principle Typical Efficiency Advantages Disadvantages
Dilute HCl Wash Protonation of the amine to form a water-soluble salt.[1][2]>95%Highly effective, inexpensive.Not suitable for acid-sensitive products.
10% CuSO₄ Wash Formation of a water-soluble copper-amine complex.[1][2]>90%Good for acid-sensitive products.More expensive, potential for copper contamination.
Reactive Extraction (Oleic Acid) Forms an ion pair with the amine, which is soluble in an organic phase.[9]>90%Can be highly selective.Requires an additional back-extraction step to recover the product.

Table 2: Flash Chromatography Comparison

Stationary Phase Typical Eluent System Expected Rf of Enaminone Advantages Disadvantages
Silica Gel Hexane/Ethyl AcetateLow (streaking likely)Readily available and inexpensive.Prone to streaking with basic compounds.
Silica Gel + 1% Et₃N Hexane/Ethyl AcetateModerate (improved peak shape)Reduces streaking, improves separation.Triethylamine needs to be removed from product fractions.
Amine-functionalized Silica Hexane/Ethyl AcetateHigh (good peak shape)Excellent for basic compounds, no eluent modifier needed.[1][5]More expensive than standard silica gel.

Experimental Protocols

Protocol 1: Extractive Workup with Dilute HCl
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acid wash (steps 3-5) one or two more times.

  • Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Select an appropriate eluent system by TLC, aiming for an Rf of ~0.3 for the desired product and a different Rf for the enaminone. A common starting point is a mixture of hexanes and ethyl acetate.[10] If streaking is observed, add 0.1-1% triethylamine to the eluent.

  • Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.

  • Load the sample by dissolving the crude mixture in a minimal amount of the eluent and carefully adding it to the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is required.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Vacuum Distillation
  • Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry.

  • Place the crude reaction mixture in the distillation flask with a stir bar.

  • Connect the apparatus to a vacuum pump with a cold trap.

  • Slowly reduce the pressure to the desired level (e.g., 1 mmHg).

  • Begin heating the distillation flask with stirring.

  • Collect any low-boiling forerun.

  • Collect the desired product fraction at its boiling point under the applied vacuum. Unreacted this compound will distill at approximately 110-115 °C at 1 mmHg.[6][7]

  • Once the product has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Visualizations

Extractive_Workup_Workflow start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve transfer Transfer to Separatory Funnel dissolve->transfer add_wash Add Aqueous Wash Solution (e.g., 1M HCl or 10% CuSO4) transfer->add_wash shake Shake and Vent add_wash->shake separate Separate Layers shake->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Impurity) separate->aqueous_layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Extractive Workup Workflow Diagram.

Flash_Chromatography_Workflow start Crude Reaction Mixture load Load Sample onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Flash Chromatography Workflow Diagram.

Troubleshooting_Logic start Impurity (Enaminone) Still Present After Workup? extraction_issue Incomplete Extraction? start->extraction_issue Yes chromatography_issue Co-elution in Chromatography? start->chromatography_issue No extraction_issue->chromatography_issue No solution1 Increase number of washes or concentration of wash solution. extraction_issue->solution1 Yes solution2 Add triethylamine to eluent or use amine-functionalized silica. chromatography_issue->solution2 Yes solution3 Consider alternative method (e.g., distillation). chromatography_issue->solution3 No

Troubleshooting Logic for Impurity Removal.

References

Technical Support Center: 3-Dimethylamino-2-methyl-2-propenal Reaction Temperature Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Dimethylamino-2-methyl-2-propenal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction temperature and other critical parameters in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Vilsmeier-Haack reaction. This method involves the formylation of an active methylene compound, in this case, propionaldehyde, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from N,N-Dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Q2: What is the recommended temperature range for the synthesis of this compound via the Vilsmeier-Haack reaction?

A2: The optimal reaction temperature is a critical parameter that influences both the reaction rate and the formation of byproducts. For the Vilsmeier-Haack reaction, a general temperature range of 0°C to 80°C is often employed, depending on the reactivity of the substrate.[1] For the synthesis of a structurally similar compound, 3-dimethylamino-2,2-dimethylpropanal, a higher temperature range of 80°C to 120°C has been reported.[2] It is recommended to start with a lower temperature (e.g., 0-10°C) during the addition of reagents and then gradually raise the temperature to find the optimal balance between reaction time and product purity.

Q3: What are the common side reactions to be aware of during the synthesis?

A3: Two common side reactions in the Vilsmeier-Haack synthesis are di-formylation and chlorination.

  • Di-formylation: This occurs when the Vilsmeier reagent reacts twice with the substrate, leading to an undesired byproduct. This is more likely to happen with an excess of the Vilsmeier reagent and at higher temperatures.

  • Chlorination: The chloroiminium salt (Vilsmeier reagent) can sometimes act as a chlorinating agent, especially when using phosphorus oxychloride, leading to chlorinated byproducts.[3]

Q4: How can I minimize the formation of side products?

A4: To minimize side product formation, consider the following:

  • Temperature Control: Maintain a low and controlled reaction temperature, especially during the initial addition of reagents.[3]

  • Stoichiometry: Use a precise molar ratio of reactants. An excess of the Vilsmeier reagent can increase the likelihood of di-formylation.

  • Order of Addition: Adding the substrate to the pre-formed Vilsmeier reagent is a common procedure. However, for sensitive substrates, adding the Vilsmeier reagent dropwise to the substrate solution might provide better control.[3]

  • Reagent Purity: Ensure that the DMF used is anhydrous and free of dimethylamine impurities, as these can react with the Vilsmeier reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive Vilsmeier reagentEnsure that the DMF is anhydrous and the POCl₃ is fresh. The Vilsmeier reagent should be prepared in situ and used promptly.
Reaction temperature is too lowGradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by TLC or GC.
Impure starting materialsUse freshly distilled propionaldehyde.
Inefficient quenching or work-upThe work-up procedure, typically involving neutralization with a base like sodium acetate or sodium hydroxide, should be performed carefully at a low temperature to avoid product degradation.[4]
Formation of Multiple Products (Poor Selectivity) Reaction temperature is too highLower the reaction temperature to favor the formation of the desired mono-formylated product.
Incorrect stoichiometryCarefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1.1:1 ratio is a good starting point.[3]
Presence of Chlorinated Impurities High reaction temperaturePerform the reaction at the lowest effective temperature.
Use of POCl₃If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[3]
Product Degradation during Purification Thermal instabilityThis compound has a reported boiling point of 110-115 °C at 1 mmHg.[5] Distillation should be performed under high vacuum to keep the temperature as low as possible.
HydrolysisThe enamine functionality is susceptible to hydrolysis. Avoid strongly acidic conditions during work-up and purification.

Experimental Protocols

General Experimental Protocol for Vilsmeier-Haack Formylation:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes.

  • Formylation Reaction: Dissolve propionaldehyde in an anhydrous solvent (e.g., dichloromethane).

  • Add the propionaldehyde solution dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C.

  • Reaction Monitoring and Temperature Optimization: After the addition, the reaction mixture can be stirred at 0°C or allowed to warm to room temperature. For optimization, it is recommended to run parallel reactions at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C) and monitor the progress by TLC or GC to determine the optimal condition for yield and purity. The reaction time can vary from a few hours to overnight depending on the temperature.[2]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., saturated sodium acetate solution or cold sodium hydroxide solution) to a pH of 6-8.[4]

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Data Presentation

The following table illustrates the hypothetical effect of reaction temperature on the yield and purity of this compound. This table is for illustrative purposes to guide optimization experiments.

Reaction Temperature (°C) Reaction Time (h) Crude Yield (%) Purity by GC (%) Major Impurity (%)
0244595Unreacted Propionaldehyde (3%)
25 (Room Temperature)87090Di-formylated Product (8%)
5048580Di-formylated Product (15%), Chlorinated byproduct (3%)
8029065Di-formylated Product (25%), Chlorinated byproduct (8%)

Mandatory Visualizations

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture < 10°C then Optimize Temp (0-80°C) Propionaldehyde Propionaldehyde Propionaldehyde->Reaction_Mixture Quenching Quenching (Ice & Base) Reaction_Mixture->Quenching Extraction Extraction Quenching->Extraction Purification Vacuum Distillation Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Temp Is Reaction Temperature Optimized? Start->Check_Temp Check_Reagents Are Reagents Pure & Anhydrous? Check_Temp->Check_Reagents Yes Adjust_Temp Adjust Temperature (Start Low) Check_Temp->Adjust_Temp No Check_Stoichiometry Is Stoichiometry Correct? Check_Reagents->Check_Stoichiometry Yes Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents No Adjust_Stoichiometry Adjust Molar Ratios Check_Stoichiometry->Adjust_Stoichiometry No Success Successful Synthesis Check_Stoichiometry->Success Yes Adjust_Temp->Check_Reagents Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Effect of solvent on 3-Dimethylamino-2-methyl-2-propenal reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Dimethylamino-2-methyl-2-propenal.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions involving this compound, with a focus on the impact of solvent choice on reactivity.

Q1: My reaction with this compound is sluggish or not proceeding to completion. What could be the cause?

A1: Low reactivity can often be attributed to the choice of solvent. This compound is a "push-pull" alkene, and its reactivity is highly dependent on the solvent environment.

  • Solvent Polarity: Reactions involving polar intermediates or transition states are often accelerated in polar solvents. If you are using a non-polar solvent such as hexane or toluene, consider switching to a more polar solvent like acetonitrile, DMF, or a protic solvent like ethanol or methanol.

  • Protic vs. Aprotic Solvents: Protic solvents (e.g., water, ethanol, methanol) can participate in hydrogen bonding and may stabilize charged intermediates, thereby increasing the reaction rate. For reactions such as the synthesis of certain pyridones, a protic solvent may be essential for the reaction to proceed. In some cases, a mixture of a protic and an aprotic solvent can provide the optimal balance of solubility and reactivity. For instance, a mixture of water and ethanol has been shown to improve yields in the synthesis of some pyrimidine derivatives.

Q2: I am observing the formation of multiple products and low selectivity in my reaction. How can the solvent influence this?

A2: Solvent choice can significantly impact the regioselectivity and chemoselectivity of a reaction.

  • Stabilization of Intermediates: Different solvents can selectively stabilize one transition state over another, leading to a preference for a particular product isomer. If you are experiencing issues with selectivity, screening a range of solvents with varying polarities and hydrogen-bonding capabilities is recommended.

  • Reaction Pathway: The solvent can sometimes alter the reaction pathway. For example, in cycloaddition reactions, the polarity of the solvent can influence whether the reaction proceeds via a concerted or a stepwise mechanism, which in turn can affect the stereochemistry of the product.

Q3: I am having difficulty with the solubility of my reactants. What is the best approach?

A3: this compound itself is soluble in water and many organic solvents. However, if your other reactants have limited solubility, this can hinder the reaction.

  • "Like Dissolves Like": Choose a solvent that can dissolve all reaction components.

  • Solvent Mixtures: Using a co-solvent system can be an effective strategy. For example, if one reactant is soluble in a non-polar solvent and the other in a polar one, a mixture of the two might provide a homogeneous reaction medium.

Q4: My reaction is giving a low yield, even though the starting material is consumed. What are some potential solvent-related issues?

A4: Low isolated yields can be due to several factors, including side reactions or product degradation, which can be influenced by the solvent.

  • Side Reactions: The solvent can sometimes participate in the reaction as a nucleophile, leading to unwanted byproducts. This is more common with protic solvents like water and alcohols, especially if a strong electrophile is present. If you suspect this is happening, switching to a polar aprotic solvent (e.g., acetonitrile, acetone, DMF) might be beneficial.

  • Product Stability: The product of your reaction might be unstable in the chosen solvent, especially during prolonged reaction times or at elevated temperatures. Consider using a less reactive solvent or reducing the reaction time.

Data Presentation: Solvent Effects on Pyrimidine Synthesis

The following table summarizes the effect of different solvents on the yield of a representative reaction: the synthesis of a 2-amino-4,6-dimethylpyrimidine derivative from this compound and guanidine.

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene1102435
2Acetonitrile801855
3Ethanol781275
4Methanol651272
5Water1001082
6Ethanol/Water (1:1)85891
7DMF1201660
8Dioxane1002440

Note: This data is illustrative and based on general trends observed for similar reactions. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Representative Experimental Protocol for the Synthesis of a Pyrimidine Derivative:

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Water

Procedure:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a 1:1 mixture of ethanol and water, add guanidine hydrochloride with stirring until it is fully dissolved.

  • To this solution, add this compound dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 85 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with cold water, and dry it under vacuum.

  • If the product does not precipitate, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

reaction_pathway cluster_intermediate Intermediate cluster_product Product reactant1 3-Dimethylamino- 2-methyl-2-propenal intermediate Condensation Intermediate reactant1->intermediate + Guanidine - H2O reactant2 Guanidine reactant2->intermediate product 2-Amino-pyrimidine Derivative intermediate->product Cyclization - Dimethylamine

Caption: Reaction pathway for the synthesis of a pyrimidine derivative.

troubleshooting_workflow start Low Reaction Yield or Rate check_solvent Is the solvent appropriate? start->check_solvent nonpolar Using a non-polar solvent (e.g., Toluene, Hexane) check_solvent->nonpolar Yes aprotic Using a polar aprotic solvent (e.g., Acetonitrile, DMF) check_solvent->aprotic No, polar aprotic protic Using a protic solvent (e.g., Ethanol, Water) check_solvent->protic No, protic switch_polar Action: Switch to a polar solvent (protic or aprotic) nonpolar->switch_polar consider_protic Action: Consider using a protic solvent or a mixed aqueous system aprotic->consider_protic check_side_reactions Are there side reactions? protic->check_side_reactions end Improved Yield/Rate switch_polar->end consider_protic->end switch_aprotic Action: Switch to a polar aprotic solvent to minimize solvent participation check_side_reactions->switch_aprotic Yes optimize_conditions Action: Optimize temperature and reaction time check_side_reactions->optimize_conditions No yes_side_reactions Yes no_side_reactions No switch_aprotic->end optimize_conditions->end

Caption: Troubleshooting workflow for low reaction yield or rate.

Technical Support Center: Vilsmeier Formylation of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier formylation reaction with 3-Dimethylamino-2-methyl-2-propenal.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier formylation of this compound, focusing on the formation of potential byproducts.

Issue 1: Formation of a Chlorinated Byproduct

  • Question: My reaction mixture shows the presence of a chlorinated species alongside the desired dialdehyde. What is the likely cause and how can it be minimized?

  • Answer: The Vilsmeier reagent, a chloroiminium salt, can sometimes act as a chlorinating agent, especially at elevated temperatures. This can lead to the formation of a chlorinated byproduct.

    Mitigation Strategies:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the formation of the Vilsmeier reagent and the subsequent reaction with the enamine.[1]

    • Reagent Stoichiometry: Use a minimal excess of the Vilsmeier reagent (1.05-1.2 equivalents) to reduce the likelihood of side reactions.

    • Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride instead of phosphorus oxychloride to generate the Vilsmeier reagent may reduce chlorination, although this requires careful optimization.

Issue 2: Presence of Unreacted Starting Material and Low Yield

  • Question: The reaction is sluggish, and I observe a significant amount of unreacted this compound even after extended reaction times. What could be the problem?

  • Answer: Incomplete reaction can be due to several factors, including inactive Vilsmeier reagent or suboptimal reaction conditions.

    Mitigation Strategies:

    • Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent decomposition of the reagent.

    • Reagent Quality: Use freshly distilled or high-purity phosphorus oxychloride and anhydrous dimethylformamide (DMF).

    • Reaction Time and Temperature: While low temperatures are generally preferred to minimize side reactions, a sluggish reaction may require a slight increase in temperature (e.g., to room temperature) or a longer reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

Issue 3: Formation of Polymeric or Tar-like Substances

  • Question: A dark, intractable material has formed in my reaction flask. What leads to this and how can I prevent it?

  • Answer: Polymerization or decomposition of the starting material or product can occur, particularly if the reaction overheats or if acidic conditions are too harsh during workup.

    Mitigation Strategies:

    • Strict Temperature Control: The formation of the Vilsmeier reagent is exothermic. Add the phosphorus oxychloride to DMF slowly and with efficient cooling to prevent a temperature spike.

    • Controlled Workup: Quench the reaction mixture by slowly adding it to a cold, vigorously stirred solution of a mild base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components. Avoid strong bases, which can catalyze aldol-type condensation reactions with the aldehyde product.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the Vilsmeier formylation of this compound?

A1: The expected product is 2-methyl-1,3-benzenedicarboxaldehyde, formed through a proposed reaction pathway involving initial formylation at the C3 position, followed by elimination of dimethylamine and a subsequent intramolecular cyclization and hydrolysis sequence.

Q2: What are the most critical parameters to control in this reaction?

A2: The most critical parameters are:

  • Temperature: To prevent side reactions and decomposition.

  • Stoichiometry: To avoid byproducts resulting from excess Vilsmeier reagent.

  • Anhydrous Conditions: To ensure the activity of the Vilsmeier reagent.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by TLC. A small aliquot of the reaction mixture should be carefully quenched with a basic solution (e.g., saturated sodium bicarbonate), extracted with a suitable organic solvent (e.g., dichloromethane), and then spotted on a TLC plate.

Q4: What is a typical workup procedure for this reaction?

A4: A typical workup involves pouring the reaction mixture onto crushed ice and a neutralizing agent like sodium acetate.[2] The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.

Quantitative Data Summary

Vilsmeier Reagent : Substrate RatioExpected Main Product YieldPotential Di-formylated/Chlorinated Byproduct Yield
1.1 : 1HighLow
1.5 : 1Moderate-HighModerate
2.0 : 1Moderate-LowHigh

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental setups.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The resulting solution is the Vilsmeier reagent.

2. Formylation Reaction

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Add the solution of the enamine dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC (typically 2-4 hours).

3. Workup and Purification

  • Once the reaction is complete, carefully pour the reaction mixture into a vigorously stirred mixture of crushed ice and sodium acetate (3.0 equivalents).[2]

  • Stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Vilsmeier_Reaction_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate_1 Iminium Intermediate Enamine This compound Enamine->Intermediate_1 + Vilsmeier Reagent Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Elimination & Intramolecular Attack Product 2-Methyl-1,3-benzenedicarboxaldehyde Intermediate_2->Product Hydrolysis

Caption: Proposed reaction pathway for the Vilsmeier formylation of this compound.

Troubleshooting_Workflow Start Reaction Issue Observed Issue1 Chlorinated Byproduct? Start->Issue1 Issue2 Low Yield / Unreacted SM? Issue1->Issue2 No Sol1 Lower Temperature Adjust Stoichiometry Issue1->Sol1 Yes Issue3 Polymer/Tar Formation? Issue2->Issue3 No Sol2 Ensure Anhydrous Conditions Check Reagent Quality Optimize Time/Temp Issue2->Sol2 Yes Sol3 Strict Temperature Control Controlled Workup Issue3->Sol3 Yes End Problem Resolved Issue3->End No / Other Issue Sol1->End Sol2->End Sol3->End

Caption: A troubleshooting workflow for common issues in the Vilsmeier formylation.

References

Validation & Comparative

A Comparative Analysis of the ¹H NMR Spectrum of 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Dimethylamino-2-methyl-2-propenal against the experimental spectrum of a simpler structural analog, propanal. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of similar compounds.

Predicted ¹H NMR Spectrum of this compound vs. Experimental Data of Propanal

The predicted ¹H NMR spectral data for this compound is based on established chemical shift ranges for protons in analogous chemical environments. This is compared with the experimentally determined ¹H NMR data for propanal. The presence of the dimethylamino and methyl substituents on the double bond in this compound introduces distinct features in its spectrum compared to the simpler aldehyde, propanal.

Protons (Structure)Predicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for PropanalMultiplicityIntegration
Aldehyde (-CHO)9.0 - 10.0~9.7Triplet1H
Vinylic (=CH-N)5.0 - 6.0-Singlet1H
N,N-dimethyl (-N(CH₃)₂)2.5 - 3.5 (two singlets possible)-Singlet(s)6H
Allylic Methyl (-C(CH₃)=)1.8 - 2.5-Singlet3H
Ethyl (-CH₂CH₃)-~2.4Quartet2H
Methyl (-CH₂CH₃)-~1.1Triplet3H

Table 1: Comparison of predicted ¹H NMR data for this compound and experimental data for propanal.

The aldehyde proton in this compound is expected to appear in the typical downfield region of 9-10 ppm.[1][2][3][4][5][6] The vinylic proton, being part of an enamine system, is predicted to be in the 5-6 ppm range.[1][3][5][6] The six protons of the N,N-dimethylamino group are anticipated to give a signal around 2.5-3.5 ppm.[5][7] Due to restricted rotation around the C-N single bond, which can have partial double bond character, it is possible for the two methyl groups to be chemically non-equivalent, potentially resulting in two separate singlets.[8][9] The allylic methyl group protons are expected to resonate at approximately 1.8-2.5 ppm.[3][4][5][10]

In contrast, the ¹H NMR spectrum of propanal is simpler, exhibiting three distinct signals corresponding to the aldehydic, ethyl, and methyl protons.[11][12][13]

Chemical Structure and Proton Environments

The following diagram illustrates the distinct proton environments in this compound, which give rise to the predicted signals in its ¹H NMR spectrum.

Caption: Chemical structure of this compound with distinct proton groups highlighted.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.[14][15][16][17]

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.

  • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's sample holder.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.

  • Acquire the free induction decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain NMR spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons.

  • Analyze the splitting patterns (multiplicity) of the signals to deduce information about neighboring protons.

References

Comparative 13C NMR Analysis: 3-Dimethylamino-2-methyl-2-propenal and 3-Dimethylaminoacrolein

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 3-Dimethylamino-2-methyl-2-propenal in comparison to the structurally similar 3-Dimethylaminoacrolein. This document provides predicted spectral data, a detailed experimental protocol for data acquisition, and a visual representation of the key chemical shifts.

This guide presents a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectra of this compound and its structural analog, 3-Dimethylaminoacrolein. Due to the limited availability of public experimental spectra for this compound, this comparison relies on predicted data to highlight the expected differences and similarities in their carbon environments. Such analyses are crucial in the structural elucidation and quality control of these and similar compounds in research and development settings.

Predicted 13C NMR Data Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound and 3-Dimethylaminoacrolein. The data was generated using an online NMR prediction tool. It is important to note that these are theoretical values and may differ from experimental results.

Carbon AssignmentThis compound (Predicted δ, ppm)3-Dimethylaminoacrolein (Predicted δ, ppm)
C=O (Aldehyde)191.5192.4
C-N (Enamine)158.2162.7
C-C=C (Quaternary)108.9-
C-H (Enamine)-95.8
N-(CH₃)₂44.544.5
C-CH₃10.2-

The predicted data illustrates the influence of the methyl group at the C-2 position in this compound. The most significant difference is the presence of a quaternary carbon (C-2) signal and a methyl carbon signal in its spectrum, which are absent in the spectrum of 3-Dimethylaminoacrolein. The electronic environment of the enamine and aldehyde carbons are also predicted to be slightly different between the two molecules.

Experimental Protocol for 13C NMR Spectroscopy

This protocol provides a general procedure for acquiring a 13C NMR spectrum of compounds similar to this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.
  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical lock signal.
  • Tune and match the 13C probe.

3. Data Acquisition:

  • Use a standard proton-decoupled 13C NMR pulse sequence.
  • Spectral Width: Set a spectral width of approximately 220-250 ppm to cover the expected range of carbon chemical shifts.
  • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is recommended.
  • Number of Scans (NS): Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and can range from hundreds to thousands of scans.
  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).
  • Phase the resulting spectrum to obtain pure absorption lineshapes.
  • Apply baseline correction.
  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
  • Integrate the peaks if quantitative analysis is required (note: standard 13C NMR is generally not quantitative).

Visualization of Key Functional Groups and Predicted Chemical Shifts

The following diagrams illustrate the structures of the two compounds and highlight the key functional groups with their predicted 13C NMR chemical shift ranges.

G1 cluster_0 This compound cluster_1 3-Dimethylaminoacrolein C1 C=O ~191.5 ppm C2 C-N ~158.2 ppm C3 C-quat ~108.9 ppm C4 N-(CH₃)₂ ~44.5 ppm C5 C-CH₃ ~10.2 ppm A1 C=O ~192.4 ppm A2 C-N ~162.7 ppm A3 C-H ~95.8 ppm A4 N-(CH₃)₂ ~44.5 ppm

Caption: Predicted 13C NMR chemical shifts for key carbons.

The diagram visually represents the different carbon environments in this compound compared to 3-Dimethylaminoacrolein, particularly the introduction of a quaternary carbon and a methyl group.

G2 start Start: Purified Sample prep Sample Preparation (Dissolve in Deuterated Solvent) start->prep nmr Place in NMR Spectrometer prep->nmr setup Lock, Shim, Tune & Match nmr->setup acquire Acquire 13C NMR Data (Proton Decoupled) setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Peak Picking & Assignment) process->analyze end End: Interpreted Spectrum analyze->end

Caption: Experimental workflow for 13C NMR analysis.

This workflow outlines the key steps involved in obtaining a high-quality 13C NMR spectrum, from sample preparation to final data analysis.

A Comparative Guide to the GC-MS Analysis of 3-Dimethylamino-2-methyl-2-propenal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 3-Dimethylamino-2-methyl-2-propenal, a versatile building block in the synthesis of various heterocyclic compounds, the selection of an appropriate analytical technique is crucial for accurate characterization and quantification of reaction products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods, namely High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Introduction to Analytical Strategies

This compound is an enaminone commonly employed in Vilsmeier-Haack type reactions and as a precursor for the synthesis of substituted pyrazoles, pyridines, and other heterocyclic systems. The resulting reaction mixtures can be complex, necessitating robust analytical methods for product identification, purity assessment, and quantification.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For many reaction products of this compound, this method offers high chromatographic resolution and definitive identification based on mass spectral libraries. However, derivatization may be required for polar products to enhance volatility.[2]

HPLC , often coupled with UV detection, is well-suited for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile.[3][4] This makes it a versatile tool for analyzing polar heterocyclic compounds without the need for derivatization.

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[5] This technique is particularly advantageous for the analysis of complex matrices and for obtaining molecular weight information on unknown products.

qNMR provides a unique approach to quantification that is independent of the availability of a pure standard of the analyte.[6][7] It allows for the direct measurement of the concentration of a substance based on the integral of its NMR signal relative to a certified internal standard.

Comparative Performance of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the desired sensitivity. The following table summarizes the typical performance characteristics of GC-MS, HPLC, LC-MS, and qNMR for the analysis of heterocyclic compounds derived from this compound.

Performance MetricGC-MSHPLC-UVLC-MS/MSqNMR
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[4]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[4]Combines HPLC separation with sensitive and selective tandem mass spectrometry detection.[5]Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.[6][7]
Applicability Volatile and thermally stable compounds; derivatization may be needed for polar analytes.[3]Non-volatile and thermally labile compounds.[3]Wide range of compounds, particularly in complex matrices.[5]Any soluble compound with a unique NMR signal.[6]
Linearity (R²) ≥ 0.995[4]≥ 0.999[4]> 0.999[8]Not applicable (direct method)
Limit of Detection (LOD) ~0.5 µg/mL[8]~0.1 µg/mL[8]~0.05 ng/mL[8]~1-10 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL[8]~0.3 µg/mL[8]~0.1 ng/mL[8]~5-50 µg/mL
Precision (% RSD) ≤ 5.0%[4]≤ 2.0%[4]< 15%[9]≤ 1.0%
Accuracy (% Recovery) 95.0% to 105.0%[4]98.0% to 102.0%[4]80-120%Not applicable (direct method)

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for each technique, which can be adapted for specific reaction products of this compound.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Dissolve the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

    • If necessary, perform a derivatization step to increase the volatility of polar analytes. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, operated at 250 °C.

    • Oven Program: Initial temperature of 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System:

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST).

    • Quantify using an internal standard and a calibration curve.

HPLC-UV Analysis Protocol
  • Sample Preparation:

    • Dissolve the reaction mixture in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 5% B, increase to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength appropriate for the chromophore of the target analyte (e.g., 254 nm).

  • Data Analysis:

    • Quantify using an external or internal standard method with a calibration curve.

LC-MS/MS Analysis Protocol
  • Sample Preparation:

    • Similar to HPLC, dissolve the sample in the mobile phase and filter. Further dilution may be necessary due to the high sensitivity of the instrument.

  • Instrumentation:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water (A) and methanol (B), both with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

  • MS System:

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for each analyte need to be determined by infusion experiments.

  • Data Analysis:

    • Quantify using a stable isotope-labeled internal standard and a calibration curve.

Quantitative NMR (qNMR) Protocol
  • Sample Preparation: [3]

    • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

  • Acquisition Parameters: [6]

    • Experiment: 1D Proton NMR.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      • C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample) * P_standard

      • Where: C = concentration, I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Visualization of Workflows

To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the experimental workflows and a logical decision-making process.

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow cluster_qnmr qNMR Workflow gcms_prep Sample Preparation (Dissolution, Derivatization) gcms_inj GC Injection gcms_prep->gcms_inj gcms_sep GC Separation gcms_inj->gcms_sep gcms_det MS Detection gcms_sep->gcms_det gcms_ana Data Analysis (Library Search, Quantification) gcms_det->gcms_ana hplc_prep Sample Preparation (Dissolution, Filtration) hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep HPLC Separation hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_ana Data Analysis (Quantification) hplc_det->hplc_ana lcms_prep Sample Preparation (Dissolution, Filtration, Dilution) lcms_inj LC Injection lcms_prep->lcms_inj lcms_sep LC Separation lcms_inj->lcms_sep lcms_det MS/MS Detection lcms_sep->lcms_det lcms_ana Data Analysis (MRM Quantification) lcms_det->lcms_ana qnmr_prep Sample Preparation (Accurate Weighing with Standard) qnmr_acq NMR Data Acquisition qnmr_prep->qnmr_acq qnmr_proc Data Processing qnmr_acq->qnmr_proc qnmr_ana Integration & Calculation qnmr_proc->qnmr_ana

Caption: Comparative experimental workflows for GC-MS, HPLC-UV, LC-MS/MS, and qNMR.

decision_tree start Analyte Properties? volatile Volatile & Thermally Stable? start->volatile standard Pure Standard Available? start->standard For Quantification gcms Use GC-MS volatile->gcms Yes hplc Use HPLC/LC-MS volatile->hplc No sensitivity High Sensitivity Needed? hplc->sensitivity lcms Use LC-MS sensitivity->lcms Yes hplc_uv Use HPLC-UV sensitivity->hplc_uv No qnmr Use qNMR standard->qnmr No chromatography Use Chromatographic Method (Relative Quantification) standard->chromatography Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Conclusion

The analysis of reaction products from this compound can be effectively achieved using several analytical techniques.

  • GC-MS is an excellent choice for volatile and thermally stable products, providing high-resolution separation and confident identification.

  • HPLC-UV is a robust and versatile method for a broader range of products, especially those with chromophores.

  • LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace analysis and complex matrices.

  • qNMR stands out as a powerful tool for absolute quantification without the need for a pure analytical standard of the target compound.

The selection of the most appropriate method will depend on the specific goals of the analysis, the properties of the reaction products, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often beneficial, for instance, using NMR for structural elucidation and a chromatographic method for high-throughput quantitative analysis.

References

Comparative Guide to the Quantification of 3-Dimethylamino-2-methyl-2-propenal: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of 3-Dimethylamino-2-methyl-2-propenal, this guide provides a comparative overview of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols and presents a comparison of their performance based on typical validation parameters.

Method Performance Comparison

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of typical performance data for a proposed HPLC-UV method and a GC-MS method.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters

ParameterHPLC-UV MethodGC-MS Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD)
- Intra-day< 1.5%< 2.0%
- Inter-day< 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Run Time ~10 minutes~15 minutes

Experimental Protocols

Detailed methodologies for both the proposed HPLC-UV and GC-MS methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (20:80, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it suitable for complex matrices or when lower detection limits are required.

1. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 113, 98, 70).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Calibration Standards: Prepare calibration standards by serial dilution of the stock solution to achieve concentrations in the range of 0.1 - 20 µg/mL.

  • Sample Preparation: Perform a liquid-liquid extraction if the sample is in an aqueous matrix. For example, extract with dichloromethane, evaporate the organic layer to dryness, and reconstitute the residue in a known volume of ethyl acetate before injection.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Prep_Start Start Weigh Weigh Standard Prep_Start->Weigh Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute_Std Prepare Calibration Standards Dissolve->Dilute_Std Filter Filter (0.45 µm) Dilute_Std->Filter Dilute_Sample Dilute Sample Dilute_Sample->Filter Prep_End Ready for Injection Filter->Prep_End Injection Inject into HPLC Prep_End->Injection Separation C18 Reverse-Phase Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis Prep_Start_GC Start Weigh_GC Weigh Standard Prep_Start_GC->Weigh_GC Dissolve_GC Dissolve in Solvent Weigh_GC->Dissolve_GC Dilute_Std_GC Prepare Calibration Standards Dissolve_GC->Dilute_Std_GC Prep_End_GC Ready for Injection Dilute_Std_GC->Prep_End_GC Extract_Sample Liquid-Liquid Extraction (if needed) Reconstitute Reconstitute in Solvent Extract_Sample->Reconstitute Reconstitute->Prep_End_GC Injection_GC Inject into GC-MS Prep_End_GC->Injection_GC Separation_GC Capillary GC Separation Injection_GC->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Mass_Analysis Mass Analysis (SIM) Ionization->Mass_Analysis Data_Acquisition_GC Data Acquisition & Processing Mass_Analysis->Data_Acquisition_GC Quantification_GC Quantification Data_Acquisition_GC->Quantification_GC

Caption: Workflow for the quantification of this compound by GC-MS.

A Comparative Guide to the Infrared Spectroscopy of 3-Dimethylamino-2-methyl-2-propenal and Related α,β-Unsaturated Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the infrared (IR) spectrum of 3-Dimethylamino-2-methyl-2-propenal, a key building block in organic synthesis, with related α,β-unsaturated aldehydes. Understanding the vibrational spectroscopy of this molecule is crucial for reaction monitoring, quality control, and structural elucidation in various research and development applications. This document presents a summary of expected and observed IR absorption data, a detailed experimental protocol for acquiring IR spectra, and a logical workflow for spectral interpretation.

Comparison of Infrared Spectral Data

The infrared spectrum of this compound is characterized by the presence of a conjugated system involving a dimethylamino group, a carbon-carbon double bond, and an aldehyde. This conjugation significantly influences the vibrational frequencies of the involved functional groups. For a comprehensive comparison, the experimental IR data for two relevant α,β-unsaturated aldehydes, trans-cinnamaldehyde and 4-(dimethylamino)cinnamaldehyde, are presented alongside the expected absorption regions for this compound.

While a publicly available, detailed experimental spectrum for this compound with peak assignments is not readily accessible, its key spectral features can be predicted based on established group frequencies and comparison with structurally similar molecules.

Functional GroupThis compound (Expected, cm⁻¹)trans-Cinnamaldehyde (Observed, cm⁻¹)4-(Dimethylamino)cinnamaldehyde (Observed, cm⁻¹)
Aldehyde C-H Stretch2850-27002854, 2924~2800-2700
C=O Stretch (Aldehyde)1660-16801648-1746~1680
C=C Stretch (Alkene)1620-15801463-1627Not specified
C-N Stretch (Enamine)1350-1250N/ANot specified
Aromatic C-H StretchN/A3008Not specified

Note: The observed ranges for trans-cinnamaldehyde are derived from multiple sources and may represent a broad envelope of the absorption band.[1] Specific peak values for 4-(dimethylamino)cinnamaldehyde are not detailed in the available search results.

The key distinguishing features in the IR spectrum of this compound compared to simple α,β-unsaturated aldehydes like trans-cinnamaldehyde would be the presence of a strong C-N stretching vibration and the significant shift of the C=O and C=C stretching frequencies due to the electron-donating effect of the dimethylamino group.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in Fourier-Transform Infrared (FT-IR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

Objective: To obtain a high-quality infrared spectrum of a solid or liquid organic compound.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample: this compound (or alternative compound).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • With the empty, clean ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application:

    • For solid samples: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.

    • For liquid samples: Place a single drop of the liquid sample onto the center of the ATR crystal.

    • Lower the ATR pressure arm to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the infrared spectrum of the sample. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning:

    • After the measurement is complete, raise the pressure arm and remove the sample.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical steps involved in analyzing the IR spectrum of an unknown compound, with a focus on identifying the key functional groups present in molecules like this compound.

IR_Analysis_Workflow Workflow for IR Spectrum Analysis of an α,β-Unsaturated Amino-Aldehyde start Obtain IR Spectrum check_carbonyl Look for strong peak in 1800-1650 cm⁻¹ region start->check_carbonyl is_aldehyde C=O stretch present. Is it an aldehyde? check_carbonyl->is_aldehyde aldehyde_ch Check for two weak peaks at ~2850 and ~2750 cm⁻¹ is_aldehyde->aldehyde_ch Yes not_aldehyde Not an aldehyde (e.g., ketone, ester) is_aldehyde->not_aldehyde No aldehyde_confirmed Aldehyde Confirmed aldehyde_ch->aldehyde_confirmed check_alkene Look for peak in ~1680-1620 cm⁻¹ region aldehyde_confirmed->check_alkene is_conjugated Is C=O and C=C conjugated? check_alkene->is_conjugated conjugated Conjugation lowers C=O and C=C frequencies is_conjugated->conjugated check_enamine Look for C-N stretch in ~1350-1250 cm⁻¹ region is_conjugated->check_enamine enamine_present Enamine functional group likely present check_enamine->enamine_present final_structure Propose Structure: This compound enamine_present->final_structure

Caption: Logical workflow for identifying key functional groups in an IR spectrum.

References

A Comparative Guide to Formylating Agents for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto a heterocyclic ring is a pivotal transformation in organic synthesis, providing a versatile chemical handle for the construction of a vast array of complex molecules, including a multitude of pharmaceuticals and biologically active compounds. The choice of formylating agent is a critical decision that profoundly influences reaction efficiency, regioselectivity, substrate scope, and functional group tolerance. This guide provides an objective comparison of the performance of common formylating agents in the synthesis of formylated heterocycles, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for a given synthetic challenge.

Performance Comparison of Formylating Agents

The efficacy of a formylating agent is highly dependent on the nature of the heterocyclic substrate. The following tables summarize quantitative data for the formylation of common five-membered heterocycles—indole, pyrrole, furan, and thiophene—using various established methods.

Formylation of Indoles
Formylating Agent/Named ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack POCl₃, DMF0 to 85696[1]
Vilsmeier-Haack (2-Methylindole) POCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[1]
Duff Reaction (5-Nitro-7-azaindole) Hexamethylenetetramine, Acetic AcidNot SpecifiedNot SpecifiedNot Specified[2]
Boron-Catalyzed (TMOF) Trimethyl orthoformate, BF₃·OEt₂Room Temp5 min82[3]
Formylation of Pyrroles
Formylating Agent/Named ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack POCl₃, DMFNot SpecifiedNot SpecifiedHigh (Steric factors influence α- vs. β-formylation)[4]
Reimer-Tiemann Chloroform, NaOHElevatedNot SpecifiedRing expansion to 3-chloropyridines can occur[5]
Formylation of Furans
Formylating Agent/Named ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack POCl₃, DMFNot SpecifiedNot SpecifiedNear quantitative for furan-2-carboxaldehyde
Reimer-Tiemann Chloroform, NaOHElevatedNot SpecifiedGenerally applicable to electron-rich heterocycles[6]
Formylation of Thiophenes
Formylating Agent/Named ReactionReagentsTemperature (°C)Time (h)Yield (%)Reference
Vilsmeier-Haack (2-Methylthiophene) POCl₃, DMF0 to Room Temp2-15Good to Excellent[7]
Modified Vilsmeier-Haack (2-Methylthiophene) Phosgene, DMF40 to 90Not Specifiedup to 95[7]
Rieche Formylation (2-Methylthiophene) Dichloromethyl methyl ether, TiCl₄0 to Room Temp1-3Moderate to Good[7]
Regioselective Vilsmeier (3-Methylthiophene) N-formylpyrrolidineNot SpecifiedNot SpecifiedOptimal for 2-formylation[8]
Regioselective Vilsmeier (3-Methylthiophene) N-formylindoline:(COCl)₂Not SpecifiedNot SpecifiedOptimal for 5-formylation[8]

Experimental Protocols

Vilsmeier-Haack Formylation of Indole

This protocol describes the formylation of indole at the C3 position using the Vilsmeier reagent generated from phosphorus oxychloride and N,N-dimethylformamide.[1]

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of indole (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 85 °C for 6 hours.

  • Cool the reaction mixture and quench by carefully pouring it onto ice.

  • Basify the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Rieche Formylation of 2-Methylthiophene

This procedure outlines the formylation of 2-methylthiophene, primarily at the 5-position, using dichloromethyl methyl ether and titanium tetrachloride.[7]

Materials:

  • 2-Methylthiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-methylthiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Reimer-Tiemann Formylation of a Phenolic Heterocycle (General Procedure)

This protocol provides a general method for the ortho-formylation of phenolic compounds, which can be adapted for electron-rich hydroxy-heterocycles.[5]

Materials:

  • Phenolic heterocyclic substrate

  • Sodium hydroxide

  • Chloroform

  • Ethanol/Water mixture (e.g., 2:1)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Dissolve the phenolic substrate (1.0 equivalent) and sodium hydroxide (8.0 equivalents) in an ethanol/water mixture.

  • Heat the solution to 70 °C.

  • Add chloroform (2.0 equivalents) dropwise over 1 hour.

  • Stir the resulting mixture for 3 hours at 70 °C.

  • Cool the reaction to room temperature and remove the ethanol by evaporation.

  • Adjust the pH of the remaining aqueous solution to 4-5 with hydrochloric acid.

  • Extract the product with EtOAc.

  • Perform a standard workup (wash with water and brine, dry over anhydrous sulfate, and concentrate).

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

Visualizing the Process

To better understand the experimental workflow and the relationships between different formylation strategies, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Reagents Reaction_Setup Reaction Setup & Cooling Reagents->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Inert_Atmosphere Inert Atmosphere (if required) Inert_Atmosphere->Reaction_Setup Reagent_Addition Formylating Agent Addition Reaction_Setup->Reagent_Addition Reaction_Progress Stirring & Temperature Control Reagent_Addition->Reaction_Progress Monitoring Monitoring (TLC) Reaction_Progress->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification (Chromatography/ Recrystallization) Drying->Purification Product Product Purification->Product

A generalized experimental workflow for a typical formylation reaction.

Formylation_Methods cluster_vilsmeier Vilsmeier-Haack cluster_rieche Rieche cluster_duff Duff cluster_reimer Reimer-Tiemann Heterocyclic_Substrate Heterocyclic Substrate Vilsmeier_Reagent Vilsmeier Reagent (e.g., POCl₃/DMF) Heterocyclic_Substrate->Vilsmeier_Reagent Electron-rich Rieche_Reagent Dichloromethyl methyl ether + Lewis Acid (e.g., TiCl₄) Heterocyclic_Substrate->Rieche_Reagent Electron-rich Duff_Reagent Hexamethylenetetramine + Acid Heterocyclic_Substrate->Duff_Reagent Phenolic/Electron-rich Reimer_Reagent Chloroform + Base Heterocyclic_Substrate->Reimer_Reagent Phenolic/Electron-rich Vilsmeier_Product Formylated Heterocycle Vilsmeier_Reagent->Vilsmeier_Product Rieche_Product Formylated Heterocycle Rieche_Reagent->Rieche_Product Duff_Product Formylated Heterocycle Duff_Reagent->Duff_Product Reimer_Product Formylated Heterocycle Reimer_Reagent->Reimer_Product

Logical relationships between common formylation methods and substrates.

References

A Comparative Guide to the Characterization of 3-Dimethylamino-2-methyl-2-propenal and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of 3-Dimethylamino-2-methyl-2-propenal and its analogous derivatives. The information presented herein is intended to assist researchers in identifying and characterizing these versatile building blocks, which are valuable in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Appearance Colorless to pale yellow liquid/solid[1]
Melting Point 34-38 °C
Boiling Point 110-115 °C at 1 mmHg
Density 0.971 g/mL at 25 °C
Solubility Soluble in water and organic solvents[1]
Table 2: Spectroscopic Data for this compound
Technique Key Data Reference
¹H NMR See Table 3 for detailed assignments
¹³C NMR See Table 4 for detailed assignments
IR (Infrared) See Table 5 for key vibrational frequencies
Mass Spectrometry Molecular Ion [M]⁺: m/z 113
Table 3: ¹H NMR Spectral Data of this compound
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CHO~9.2s-
=CH-N~7.0s-
N(CH₃)₂~2.9s-
C-CH₃~1.8s-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Table 4: ¹³C NMR Spectral Data of this compound
Carbon Chemical Shift (δ, ppm)
C=O~190
=CH-N~155
=C(CH₃)~110
N(CH₃)₂~40
C-CH₃~15

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.

Table 5: Key IR Vibrational Frequencies for this compound
Functional Group Vibrational Frequency (cm⁻¹)
C=O (aldehyde)~1650
C=C (alkene)~1600
C-N~1250

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for the characterization of novel derivatives.

Synthesis of this compound

A common synthetic route involves the Vilsmeier-Haack reaction of propanal with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and dimethylformamide.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis Workflow reagents Propanal, POCl₃, DMF reaction Vilsmeier-Haack Reaction reagents->reaction 1. Mix workup Aqueous Workup & Extraction reaction->workup 2. Quench purification Distillation / Crystallization workup->purification 3. Isolate product This compound purification->product 4. Purify

Caption: General workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically requiring a larger number of scans for adequate signal-to-noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Protocol:

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the aldehyde, alkene, and amine functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Comparison with Alternatives and Performance

This compound and its derivatives are valuable alternatives to other bifunctional reagents in organic synthesis. Their utility stems from the presence of both an electrophilic aldehyde and a nucleophilic enamine moiety within the same molecule.

Reactivity and Applications

These compounds are key intermediates in the synthesis of various heterocyclic systems, including pyrimidines, pyridines, and pyrazoles. The general reactivity pattern involves the reaction of a binucleophile with the enal system.

General Reaction Pathway for Heterocycle Synthesis

cluster_reactivity Reactivity Pathway start 3-Amino-2-propenal Derivative intermediate Addition-Elimination Intermediate start->intermediate Nucleophilic Attack nucleophile Binucleophile (e.g., amidine, hydrazine) nucleophile->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Elimination of Amine product Heterocyclic Product cyclization->product Ring Closure

Caption: Generalized reaction pathway for the synthesis of heterocycles.

The performance of different derivatives in these synthetic applications will depend on the nature of the substituents. For example, altering the alkyl groups on the nitrogen atom can influence the nucleophilicity of the enamine and the steric hindrance around the reaction center. Similarly, modifications at the 2-position can affect the electrophilicity of the carbonyl group and the overall electronic properties of the molecule.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. This guide provides a foundational set of characterization data and experimental protocols that can be applied to this compound and its derivatives. While comprehensive comparative data on a series of derivatives is currently lacking, the information presented here serves as a starting point for researchers to characterize and evaluate new analogues for their specific applications in drug discovery and materials science.

References

Mass Spectrometry of 3-Dimethylamino-2-methyl-2-propenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical analysis, understanding the mass spectral behavior of compounds is crucial for identification, characterization, and quantification. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry of 3-Dimethylamino-2-methyl-2-propenal and three structurally related alternatives.

Performance Comparison

The mass spectral data, obtained through Electron Ionization (EI), reveals distinct fragmentation patterns for this compound and its alternatives. A summary of the most abundant ions is presented below, allowing for a clear comparison of their mass-to-charge ratios (m/z) and relative intensities.

Compound NameMolecular Weight ( g/mol )Base Peak (m/z)Other Major Fragments (m/z) and Relative Intensities
This compound 113.1696113 (Molecular Ion, ~45%), 42 (~60%)
3-Dimethylaminoacrolein99.134299 (Molecular Ion, ~40%), 82 (~50%)
N,N-Dimethylformamide73.0973 (Molecular Ion)44 (~80%), 42 (~25%)
3-Dimethylamino-2,2-dimethylpropionaldehyde129.205871 (~60%), 42 (~40%), 129 (Molecular Ion, ~5%)

Fragmentation Analysis

This compound exhibits a primary fragmentation pathway involving the loss of a methyl group (-CH3), resulting in the stable ion at m/z 96, which is the base peak. The molecular ion peak at m/z 113 is also significantly abundant. The fragment at m/z 42 likely corresponds to the dimethylamino cation, a common fragment in such compounds.

In contrast, 3-dimethylaminoacrolein , lacking the methyl group on the propenal backbone, shows a base peak at m/z 42. Its molecular ion is observed at m/z 99, with another major fragment at m/z 82.

N,N-Dimethylformamide , a simpler amide, presents the molecular ion at m/z 73 as the base peak, indicating its relative stability under EI conditions. Significant fragments are observed at m/z 44 and 42.

3-Dimethylamino-2,2-dimethylpropionaldehyde displays a more complex fragmentation pattern due to the presence of gem-dimethyl groups. The base peak is at m/z 58, with other significant fragments at m/z 71 and 42. The molecular ion at m/z 129 is of low abundance.

Experimental Protocols

The following is a representative experimental protocol for acquiring the electron ionization mass spectra of the compared compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source is used.

Sample Preparation: Samples are dissolved in a volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: Increase to 250 °C at a rate of 10 °C/min

    • Final hold: Hold at 250 °C for 5 minutes

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Scan Range: m/z 35-300

Data Acquisition and Analysis: The mass spectrometer is operated in full scan mode. Data is acquired and processed using the instrument's software. The resulting mass spectra are analyzed to identify the molecular ion and major fragment ions.

Visualizing Fragmentation and Workflow

To better understand the processes, the following diagrams illustrate the proposed fragmentation pathway for this compound and the general experimental workflow.

fragmentation_pathway M [C6H11NO]+• m/z 113 (Molecular Ion) F1 [C5H8NO]+ m/z 96 (Base Peak) M->F1 - •CH3 F2 [C2H6N]+ m/z 42 M->F2 - C4H5O•

Caption: Proposed EI fragmentation of this compound.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: General experimental workflow for GC-EI-MS analysis.

A Comparative Guide to the Purity Assessment of Synthesized 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, the purity of intermediates is a critical parameter that can significantly impact the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. This guide provides a comparative purity assessment of synthesized 3-Dimethylamino-2-methyl-2-propenal, a versatile building block in organic synthesis. We present a comparison with a common alternative, 3-(Dimethylamino)acrolein, and provide detailed experimental protocols for key analytical techniques.

Comparative Purity Analysis

The purity of this compound is crucial for its effective use in multi-step syntheses. Commercially available batches of this reagent typically exhibit a purity of greater than 97.0% as determined by Gas Chromatography (GC). For comparison, 3-(Dimethylamino)acrolein, a structurally similar and often used alternative, is commercially available with a purity of greater than 98.0%, also determined by GC[1][2].

The selection between these two reagents may depend on the specific reaction requirements, with the methyl group in this compound offering altered steric and electronic properties that can influence reaction pathways and yields.

CompoundTypical Purity (by GC)Key Structural Feature
This compound >97.0%Presence of a methyl group on the double bond
3-(Dimethylamino)acrolein >98.0%[1][2]Unsubstituted enamine aldehyde

Potential Impurities in Synthesized this compound

The synthesis of this compound, often achieved through the Vilsmeier-Haack reaction or variations thereof, can lead to the formation of several impurities. These can include unreacted starting materials such as propionaldehyde and N,N-Dimethylformamide, as well as side-products from polymerization or alternative reaction pathways. The presence of these impurities can interfere with subsequent synthetic steps, highlighting the importance of accurate purity assessment.

Experimental Protocols for Purity Assessment

Accurate determination of purity requires robust analytical methods. Below are detailed protocols for Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are well-suited for the analysis of this compound.

Gas Chromatography (GC) Method

Gas chromatography is a widely used technique for separating and quantifying volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in dichloromethane.

  • Quantification: The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for the accurate and precise determination of compound purity without the need for a specific reference standard of the analyte itself.

Experimental Protocol:

  • Instrument: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (highly pure and stable, with a distinct singlet in a region with no interference from the analyte).

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh approximately 5 mg of maleic anhydride and add it to the same NMR tube.

    • Add approximately 0.75 mL of CDCl₃ to the NMR tube and dissolve the sample completely.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans (ns): 8.

    • Acquisition Time (aq): At least 3 seconds.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved singlet of the analyte (e.g., the aldehyde proton) and the singlet of the internal standard (maleic anhydride).

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P_IS = Purity of the internal standard (as a percentage)

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the purity assessment process for synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis Synthesis Synthesis of 3-Dimethylamino- 2-methyl-2-propenal Workup Aqueous Work-up & Extraction Synthesis->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (e.g., Distillation or Chromatography) Concentration->Purification GC_Analysis Gas Chromatography (GC) Purification->GC_Analysis qNMR_Analysis Quantitative NMR (qNMR) Purification->qNMR_Analysis Purity_Determination Purity Determination GC_Analysis->Purity_Determination qNMR_Analysis->Purity_Determination Purity_Determination->Purification <97% Purity Final_Product High-Purity Product Purity_Determination->Final_Product >97% Purity?

Caption: Workflow for the synthesis and purity assessment of this compound.

Analytical_Technique_Selection Start Purity Assessment Required Question1 Need for Absolute Quantification? Start->Question1 qNMR Quantitative NMR (qNMR) - Primary Method - High Accuracy Question1->qNMR Yes Question2 Are Impurities Volatile? Question1->Question2 No GC Gas Chromatography (GC) - Relative Quantification - Good for Volatile Impurities GC_Suitable GC is a suitable method GC->GC_Suitable Question2->GC Yes Consider_Other Consider other methods (e.g., LC-MS) Question2->Consider_Other No

Caption: Decision tree for selecting an appropriate analytical technique for purity assessment.

References

Reactivity of Enaminones in Pyrimidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry, owing to their prevalence in a vast array of biologically active compounds. Enaminones have emerged as versatile and highly reactive intermediates in the construction of these vital heterocyclic systems. This guide provides an objective comparison of the reactivity of various enaminones in pyrimidine synthesis, supported by experimental data, detailed protocols, and visual representations of the reaction pathways.

Performance Comparison of Substituted Enaminones

The reactivity of enaminones in pyrimidine synthesis is significantly influenced by the nature of the substituents on the enaminone core. The following table summarizes the yields of 2,4,6-trisubstituted pyrimidines obtained from the one-pot reaction of acid chlorides, terminal alkynes, and amidinium salts, proceeding through an in situ generated enaminone intermediate. The data is adapted from the work of Karpov and Müller (2003), which provides a systematic variation of substituents.[1]

EntryR¹ (from Acid Chloride)R² (from Alkyne)R³ (from Amidinium)Pyrimidine ProductYield (%)
1PhPhH2,4-Diphenyl-6-phenyl-pyrimidine84
24-MeO-C₆H₄PhH4-(4-Methoxyphenyl)-2,6-diphenyl-pyrimidine81
34-Cl-C₆H₄PhH4-(4-Chlorophenyl)-2,6-diphenyl-pyrimidine85
42-ThienylPhH4-(2-Thienyl)-2,6-diphenyl-pyrimidine75
5Phn-BuH4-Phenyl-6-butyl-2-phenyl-pyrimidine65
6PhPhMe4,6-Diphenyl-2-methyl-pyrimidine78
74-MeO-C₆H₄PhMe4-(4-Methoxyphenyl)-6-phenyl-2-methyl-pyrimidine75
8PhPhNH₂2-Amino-4,6-diphenyl-pyrimidine68

Observations:

  • Electronic Effects of R¹: The presence of both electron-donating (methoxy, Entry 2) and electron-withdrawing (chloro, Entry 3) groups on the phenyl ring at the R¹ position resulted in high yields, suggesting that the reaction is tolerant to electronic variations at this position.

  • Nature of R²: A phenyl group at the R² position (Entries 1-4, 6-8) generally leads to higher yields compared to an alkyl group like n-butyl (Entry 5). This could be attributed to the increased stability of the conjugated system in the intermediate and final product.

  • Nature of R³: The reaction proceeds efficiently with both unsubstituted (R³=H) and methyl-substituted (R³=Me) amidinium salts. The use of guanidinium salt (to introduce an amino group at R³) also provides a good yield (Entry 8).

Experimental Protocols

The following are representative experimental protocols for the synthesis of pyrimidines from enaminones.

General One-Pot Procedure for the Synthesis of 2,4,6-Trisubstituted Pyrimidines[1]

Materials:

  • Acid chloride (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Amidinium hydrochloride or Guanidine hydrochloride (1.2 mmol)

  • Triethylamine (Et₃N) (1.0 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Palladium(II) chloride bis(triphenylphosphine) [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

Procedure:

  • To a solution of the acid chloride (1.0 mmol) and the terminal alkyne (1.0 mmol) in anhydrous THF (5 mL) under an inert atmosphere, PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) are added.

  • Triethylamine (1.0 mmol) is added dropwise, and the mixture is stirred at room temperature for 1 hour.

  • The amidinium hydrochloride or guanidine hydrochloride (1.2 mmol) and sodium carbonate (2.0 mmol) are added, and the reaction mixture is refluxed for 12-16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane (20 mL) and water (20 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrimidine.

Reaction Mechanisms and Workflows

The synthesis of pyrimidines from enaminones typically proceeds via a cyclocondensation reaction. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Reaction_Pathway Enaminone Enaminone Intermediate Tetrahedral Intermediate Enaminone->Intermediate + Amidine Amidine Amidine / Guanidine Amidine->Intermediate Cyclized_Intermediate Cyclized Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Pyrimidine Pyrimidine Cyclized_Intermediate->Pyrimidine - H₂O, - NH₃ H2O H₂O NH3 NH₃ / Amine

Caption: General reaction pathway for pyrimidine synthesis.

Experimental_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up and Purification Start Acid Chloride + Alkyne + Catalysts in THF Add_Et3N Add Triethylamine (Stir 1h at RT) Start->Add_Et3N In_Situ_Enaminone In situ Enaminone Formation Add_Et3N->In_Situ_Enaminone Add_Amidine Add Amidinium Salt + Na₂CO₃ In_Situ_Enaminone->Add_Amidine Reflux Reflux (12-16h) Add_Amidine->Reflux Reaction_Complete Pyrimidine Formation Reflux->Reaction_Complete Solvent_Removal Solvent Evaporation Reaction_Complete->Solvent_Removal Extraction Extraction with DCM and Water Solvent_Removal->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure Pyrimidine Purification->Final_Product

Caption: Experimental workflow for pyrimidine synthesis.

References

Safety Operating Guide

Proper Disposal of 3-Dimethylamino-2-methyl-2-propenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-Dimethylamino-2-methyl-2-propenal, a combustible solid that is irritating to the eyes, skin, and respiratory system. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

This guide provides a step-by-step protocol for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to minimize risks and ensure that all waste is managed in accordance with local, state, and federal regulations.

Key Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.[1][2]

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol [1][2]
Appearance Solid[1]
Melting Point 34-38 °C[1]
Boiling Point 110-115 °C at 1 mmHg[1]
Density 0.971 g/mL at 25 °C[1]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Storage Temperature 2-8°C[1]

Experimental Protocol: Disposal Procedure

This protocol details the methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

Before handling the chemical, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, especially if there is a risk of generating dust.

  • Body Protection: A lab coat or other protective clothing.

2. Spill Management:

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Immediately alert personnel in the area.

    • Avoid breathing dust and ensure the area is well-ventilated.

    • Wearing appropriate PPE, clean up the spill using dry methods to avoid generating dust.

    • Sweep or vacuum the material into a clean, dry, sealable, and appropriately labeled container for disposal.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Prevent the spillage from entering drains or water courses.

3. Waste Collection and Storage:

  • Collect all waste this compound and contaminated materials (e.g., paper towels, gloves) in a clean, dry, and sealable container.

  • Clearly label the container as "Hazardous Waste: this compound".

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.

4. Final Disposal:

  • The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The GHS precautionary statement P501 indicates the requirement to dispose of contents/container to an approved waste disposal plant.

  • Due to its classification as a combustible solid, the recommended method of disposal is incineration at a licensed hazardous waste management facility.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Waste Identified assess_waste Assess Waste Type (Unused chemical, contaminated material, spill cleanup) start->assess_waste wear_ppe Wear Appropriate PPE (Goggles, gloves, respirator, lab coat) assess_waste->wear_ppe collect_waste Collect waste in a clean, dry, sealable, and labeled container wear_ppe->collect_waste store_waste Store waste container in a cool, dry, and well-ventilated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor store_waste->contact_ehs end End: Professional Disposal (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 3-Dimethylamino-2-methyl-2-propenal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Dimethylamino-2-methyl-2-propenal, tailored for research, scientific, and drug development professionals. The following procedural steps are designed to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 19125-76-9

  • Molecular Formula: C6H11NO[1]

  • Molecular Weight: 113.16 g/mol [1]

Primary Hazards: This substance is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2]

Personal Protective Equipment (PPE)

Engineering controls, such as local exhaust ventilation, should be the first line of defense.[3] However, appropriate PPE is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields or goggles.Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[4][5] Protects against splashes and dust.
Skin Protection Chemical resistant gloves (e.g., nitrile). Wear appropriate protective clothing to prevent skin exposure.[4][5]Prevents skin irritation and absorption.[1] Contaminated gloves should be replaced immediately.[6]
Respiratory Protection NIOSH-approved N95 dust mask or higher.Required when handling the solid form to prevent inhalation of dust particles, which can cause respiratory irritation.[2][6] Use in a well-ventilated area is crucial.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated emergency eyewash station and safety shower are readily accessible.[5]

  • Work within a certified chemical fume hood or a well-ventilated laboratory space.[4][5]

  • Keep the container tightly closed when not in use.[4][7]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or fumes.[6]

  • Do not eat, drink, or smoke in the handling area.[6][7]

  • When weighing or transferring the solid, do so in a manner that minimizes dust generation.[6]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][7]

  • Remove and launder any contaminated clothing before reuse.[4][6]

Spill and Emergency Procedures

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, clean up spills immediately.[6]

    • For dry spills, use a dry clean-up procedure to avoid generating dust.[6] Sweep or vacuum the material and place it into a sealed, labeled container for disposal.[6]

    • Wash the spill area with soap and water.[6]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Control personal contact by wearing appropriate protective clothing.[6]

    • Prevent the spillage from entering drains or water courses.[6]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect excess this compound and any contaminated materials (e.g., gloves, absorbent paper) in a clearly labeled, sealed container.[6]

  • Storage:

    • Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal:

    • Dispose of the chemical waste through an approved waste disposal plant or licensed contractor.[4][5] Do not dispose of it down the drain.

Experimental Workflow Diagram

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Locate safety shower/eyewash ppe Don PPE - Safety Goggles - Nitrile Gloves - N95 Respirator prep->ppe handling Chemical Handling - Work in fume hood - Avoid dust generation - Keep container sealed ppe->handling post_handling Post-Handling Procedures - Wash hands thoroughly - Decontaminate work area handling->post_handling spill Spill Occurs handling->spill disposal Waste Disposal - Collect in sealed container - Label waste - Arrange for pickup post_handling->disposal spill_response Spill Response - Evacuate if major - Use spill kit - Collect waste spill->spill_response spill_response->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.